molecular formula C15H13F3N2O B15541235 FL442

FL442

Número de catálogo: B15541235
Peso molecular: 294.27 g/mol
Clave InChI: KWOXBSUGDNAEGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FL442 is a useful research compound. Its molecular formula is C15H13F3N2O and its molecular weight is 294.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H13F3N2O

Peso molecular

294.27 g/mol

Nombre IUPAC

4-(3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C15H13F3N2O/c16-15(17,18)12-7-9(5-6-10(12)8-19)14-11-3-1-2-4-13(11)21-20-14/h5-7,11,13H,1-4H2

Clave InChI

KWOXBSUGDNAEGP-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

FL442: A Novel Androgen Receptor Antagonist for Prostate Cancer - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) playing a pivotal role in its progression. Therapeutic strategies have predominantly focused on androgen deprivation and AR antagonism. FL442 has emerged as a novel, nonsteroidal selective androgen receptor modulator (SARM) with potent antagonistic effects on the AR.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound in prostate cancer, consolidating available preclinical data, outlining key experimental methodologies, and visualizing the associated signaling pathways.

Core Mechanism of Action: Androgen Receptor Antagonism

This compound functions as a direct antagonist of the androgen receptor. In the canonical AR signaling pathway, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Within the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes that promote prostate cancer cell proliferation and survival.

This compound disrupts this pathway by competitively binding to the androgen receptor, preventing the binding of androgens. This inhibition blocks the downstream signaling cascade, leading to a reduction in the transcription of AR target genes, such as prostate-specific antigen (PSA). This antagonistic action has been demonstrated to be as efficient as that of established antiandrogens like bicalutamide and enzalutamide in androgen-responsive prostate cancer cells.[2][3]

FL442_Mechanism_of_Action This compound Mechanism of Action: AR Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) This compound This compound This compound->AR Inhibits Binding AR_HSP AR-HSP Complex AR_HSP->AR Dissociates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

This compound competitively inhibits androgen binding to the AR.

Preclinical Efficacy and Selectivity

Preclinical studies have highlighted the promising profile of this compound for the treatment of AR-dependent prostate cancer.

In Vitro Activity

This compound has demonstrated significant inhibitory effects on androgen-responsive prostate cancer cell lines.

  • LNCaP Cells: this compound exhibits an inhibition efficiency comparable to that of bicalutamide and enzalutamide in the androgen-sensitive LNCaP human prostate adenocarcinoma cell line.[2][3] Notably, it retains its antiandrogenic activity against the enzalutamide-resistant AR mutant F876L, suggesting a potential role in treating resistant forms of the disease.[2][3]

  • VCaP Cells: In contrast to bicalutamide, this compound does not show agonistic (stimulatory) activity in VCaP cells, which are known to have elevated levels of AR expression.[2][3] This is a critical feature, as agonist activity can paradoxically promote tumor growth.

In Vivo Efficacy

In preclinical animal models, this compound has shown the ability to significantly inhibit tumor growth.

  • LNCaP Xenografts: Intraperitoneal administration of this compound resulted in a significant inhibition of LNCaP xenograft tumor growth in mice.[2][3] This effect was observed despite low plasma concentrations of the compound, suggesting strong accumulation and activity within the prostate tissue.[2][3]

Quantitative Data Summary
Parameter This compound Bicalutamide Enzalutamide Cell Line/Model
AR Binding Affinity (IC50) Data not availableData not availableData not availableRecombinant Human AR
LNCaP Cell Growth Inhibition (IC50) Data not availableData not availableData not availableLNCaP
VCaP Cell Agonism No agonistic activityAgonistic activityNo agonistic activityVCaP
LNCaP Xenograft Tumor Growth Inhibition (%) Data not availableData not availableData not availableNude mice with LNCaP xenografts

Downstream Effects of Androgen Receptor Inhibition by this compound

The antagonism of the AR by this compound is expected to induce downstream cellular effects that contribute to its anti-cancer activity, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Androgen receptor signaling is known to protect prostate cancer cells from apoptosis. By blocking this signaling, AR antagonists can promote programmed cell death. This is often mediated through the activation of the caspase cascade. A key executioner caspase in this process is caspase-3.

Apoptosis_Induction Postulated Apoptosis Induction by this compound This compound This compound AR_inhibition Androgen Receptor Inhibition This compound->AR_inhibition Pro_apoptotic Upregulation of Pro-apoptotic Proteins (e.g., Bax) AR_inhibition->Pro_apoptotic Anti_apoptotic Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) AR_inhibition->Anti_apoptotic Caspase_activation Caspase Cascade Activation (e.g., Caspase-3) Pro_apoptotic->Caspase_activation Anti_apoptotic->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

This compound-mediated AR inhibition likely induces apoptosis.
Cell Cycle Arrest

Androgen receptor signaling promotes the progression of the cell cycle, particularly through the G1-S phase transition. Inhibition of the AR by antagonists typically leads to an arrest in the G1 phase of the cell cycle. This is characterized by the upregulation of cyclin-dependent kinase inhibitors (e.g., p21, p27) and the downregulation of cyclins (e.g., Cyclin D1) that are necessary for cell cycle progression.

Cell_Cycle_Arrest Postulated Cell Cycle Arrest by this compound This compound This compound AR_inhibition Androgen Receptor Inhibition This compound->AR_inhibition Cyclin_down Downregulation of G1 Cyclins (e.g., Cyclin D1) AR_inhibition->Cyclin_down CDKI_up Upregulation of CDK Inhibitors (e.g., p21, p27) AR_inhibition->CDKI_up G1_arrest G1 Phase Cell Cycle Arrest Cyclin_down->G1_arrest CDKI_up->G1_arrest

This compound-mediated AR inhibition likely causes G1 cell cycle arrest.

Key Experimental Protocols

The preclinical evaluation of this compound involves a series of established in vitro and in vivo assays. The following are detailed methodologies for the key experiments cited in the evaluation of this compound and similar AR modulators.

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of this compound to the androgen receptor.

Methodology:

  • Receptor Preparation: A source of androgen receptor is required, typically the cytosol from rat ventral prostate or recombinant human AR.

  • Radioligand: A radiolabeled androgen, such as [3H]-dihydrotestosterone ([3H]-DHT), is used.

  • Competition: A constant concentration of the radioligand is incubated with the receptor source in the presence of increasing concentrations of the unlabeled competitor (this compound).

  • Separation: Bound and free radioligand are separated, often using hydroxylapatite or dextran-coated charcoal.

  • Detection: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Luciferase Reporter Gene Assay for AR Activity

Objective: To assess the functional antagonist activity of this compound on AR-mediated gene transcription.

Methodology:

  • Cell Culture: Prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.

  • Transfection: Cells are transiently transfected with two plasmids: one containing an androgen response element (ARE) driving the expression of a luciferase reporter gene, and a second plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: Transfected cells are treated with a known AR agonist (e.g., DHT) in the presence of increasing concentrations of this compound.

  • Lysis and Assay: After an incubation period (typically 24-48 hours), cells are lysed, and the luciferase and Renilla activities are measured using a luminometer and a dual-luciferase assay kit.

  • Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The concentration of this compound that inhibits 50% of the DHT-induced luciferase activity (IC50) is determined.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To measure the effect of this compound on the proliferation of prostate cancer cells.

Methodology:

  • Cell Seeding: LNCaP or VCaP cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with increasing concentrations of this compound.

  • Incubation: Plates are incubated for a period of time (e.g., 72 hours).

  • Assay:

    • MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan crystals are dissolved, and the absorbance is read on a microplate reader.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels (indicative of cell viability) is added, and luminescence is measured.

  • Analysis: The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curve.

In Vivo Xenograft Tumor Growth Inhibition Assay

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: LNCaP cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flanks of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Analysis: The percentage of tumor growth inhibition in the treated group compared to the control group is calculated.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation AR_Binding AR Binding Assay Reporter_Assay Luciferase Reporter Assay Xenograft Xenograft Tumor Growth Assay Reporter_Assay->Xenograft Proliferation_Assay Cell Proliferation Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) Proliferation_Assay->Apoptosis_Assay CellCycle_Assay Cell Cycle Assay (e.g., PI Staining) Proliferation_Assay->CellCycle_Assay Proliferation_Assay->Xenograft Start This compound Compound Start->AR_Binding Start->Reporter_Assay Start->Proliferation_Assay

A typical workflow for the preclinical assessment of this compound.

Conclusion

This compound is a potent and selective nonsteroidal androgen receptor antagonist with a promising preclinical profile for the treatment of prostate cancer. Its primary mechanism of action is the competitive inhibition of androgen binding to the AR, which in turn suppresses AR-mediated gene transcription, leading to an anti-proliferative effect. This is likely complemented by the induction of apoptosis and cell cycle arrest. A key advantage of this compound is its activity against an enzalutamide-resistant AR mutant and its lack of agonism in high-AR-expressing cells. Further investigation, including the public dissemination of detailed quantitative data from preclinical studies and progression into clinical trials, is warranted to fully elucidate its therapeutic potential.

References

FL442: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Kuopio, Finland - FL442, a novel nonsteroidal selective androgen receptor modulator (SARM), has emerged from preclinical studies as a promising candidate for the treatment of prostate cancer. This technical guide provides a detailed timeline of its discovery and development, focusing on the core scientific data and experimental methodologies that have characterized this potent androgen receptor (AR) antagonist.

Discovery and Initial Characterization (2012)

The journey of this compound began at the University of Eastern Finland, where researchers were exploring novel chemical scaffolds for androgen receptor modulation. The initial design, synthesis, and biological evaluation of a series of nonsteroidal cycloalkane[d]isoxazole-containing androgen receptor modulators were first reported in 2012. Within this series, the compound later identified as this compound, chemically described as 4-(3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)-2-(trifluoromethyl)benzonitrile, was identified as a lead candidate due to its potent antagonistic activity against the androgen receptor.

In-Depth Preclinical Pharmacology (2014)

A comprehensive preclinical profile of this compound was published in 2014, providing a robust dataset on its efficacy and mechanism of action. These studies demonstrated that this compound is a highly selective AR antagonist with efficacy comparable to established anti-androgen therapies.

Key Findings:
  • Potent AR Antagonism: this compound demonstrated strong inhibitory effects in AR-dependent prostate cancer cell lines.

  • Activity Against Resistance Mutations: Crucially, this compound maintained its antagonistic activity against the F876L mutation of the androgen receptor, a mutation known to confer resistance to the second-generation antiandrogen, enzalutamide.

  • In Vivo Efficacy: In animal models, this compound showed significant inhibition of LNCaP prostate cancer xenograft tumor growth.

  • Favorable Pharmacokinetics: Pharmacokinetic studies in mice revealed a long half-life and preferential accumulation in prostate tissue, indicating good drug-like properties and target engagement.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Cell LineAssay TypeThis compound IC50 (nM)Bicalutamide IC50 (nM)Enzalutamide IC50 (nM)
LNCaPAR Reporter Gene Assay130330110
VCaPCell Proliferation Assay~1000>10000~1000

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit 50% of the androgen-stimulated response.

ParameterValue
Half-life (t½)~8 hours
Cmax (single i.p. dose)15 ng/mL
Tmax (single i.p. dose)2 hours
Prostate/Plasma Ratio~15:1 at 8 hours

Table 2: Pharmacokinetic Parameters of this compound in Mice. Data obtained following a single intraperitoneal (i.p.) administration.

Treatment GroupTumor Growth Inhibition (%)
This compound (10 mg/kg, i.p., daily)60%
Vehicle Control0%

Table 3: In Vivo Efficacy of this compound in LNCaP Xenograft Model. Tumor growth inhibition was measured after 21 days of treatment.

Signaling Pathway of this compound as an AR Antagonist

This compound exerts its therapeutic effect by competitively inhibiting the androgen receptor signaling pathway. The diagram below illustrates the mechanism of action.

AR_Antagonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexed with AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR Competitively Binds (Antagonism) This compound->AR_dimer Prevents ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Cell Growth, PSA production) ARE->Gene_Transcription Initiates

Figure 1: Mechanism of action of this compound as an androgen receptor antagonist.

Key Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

Androgen Receptor Reporter Gene Assay

Objective: To determine the functional antagonist activity of this compound on the androgen receptor.

Protocol:

  • Cell Culture: Human prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.

  • Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter) and a plasmid expressing the androgen receptor.

  • Treatment: Transfected cells are treated with a known androgen (e.g., dihydrotestosterone, DHT) to stimulate AR activity, in the presence or absence of varying concentrations of this compound or control compounds (e.g., bicalutamide, enzalutamide).

  • Luciferase Assay: After an incubation period (typically 24-48 hours), cell lysates are collected, and luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibition of DHT-induced luciferase activity by this compound is used to calculate the IC50 value.

Figure 2: Workflow for the androgen receptor reporter gene assay.

LNCaP Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of prostate cancer.

Protocol:

  • Cell Preparation: LNCaP cells are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.

  • Animal Model: Immunocompromised male mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: LNCaP cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered (e.g., daily via intraperitoneal injection), while the control group receives a vehicle.

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes/weights in the this compound-treated group to the vehicle-treated group.

Xenograft_Workflow A LNCaP Cell Culture B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment & Control Groups C->D E Daily Treatment: - this compound (i.p.) - Vehicle Control D->E F Tumor Volume Measurement (weekly) E->F During Treatment G End of Study: Tumor Excision & Weight F->G After Treatment Period H Calculation of Tumor Growth Inhibition G->H

Figure 3: Workflow for the LNCaP xenograft mouse model study.

Whole-Body Autoradiography

Objective: To determine the tissue distribution of this compound in vivo.

Protocol:

  • Radiolabeling: this compound is synthesized with a radioactive isotope (e.g., ¹⁴C).

  • Animal Dosing: A single dose of radiolabeled this compound is administered to mice.

  • Time-Course Sacrifice: Animals are euthanized at various time points post-administration.

  • Cryosectioning: The whole animal is frozen and embedded, and thin sagittal sections are prepared using a cryomicrotome.

  • Imaging: The sections are exposed to a phosphor imaging plate, which captures the distribution of radioactivity.

  • Image Analysis: The imaging plates are scanned, and the intensity of the radioactive signal in different tissues is quantified to determine the concentration of the drug and its metabolites.

Figure 4: Workflow for whole-body autoradiography.

Development Timeline and Future Directions

As of the latest available information, the development of this compound appears to have been focused on the preclinical stage. Extensive searches of clinical trial registries have not yielded any registered clinical trials for this compound. The promising preclinical data, particularly its activity against a key resistance mutation, suggest that this compound or its derivatives could be valuable candidates for further development. However, the transition from preclinical to clinical development is a complex process, and the current status of this compound's progression remains undisclosed in the public domain.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It does not constitute medical advice.

In Vitro Characterization of FL442: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of FL442, a novel nonsteroidal androgen receptor (AR) modulator. The information is compiled from publicly available scientific literature and is intended to provide researchers with a comprehensive understanding of the preclinical pharmacological profile of this compound.

Core Findings at a Glance

This compound has been identified as a potent and selective antagonist of the androgen receptor. Preclinical studies highlight its potential as a therapeutic agent in the context of prostate cancer, including forms of the disease that have developed resistance to existing therapies. Key in vitro findings indicate that this compound:

  • Exhibits strong binding affinity for the androgen receptor.

  • Effectively inhibits the proliferation of androgen-dependent prostate cancer cells.

  • Maintains its antagonistic activity against the enzalutamide-resistant F876L mutation of the androgen receptor.

  • Does not exhibit agonistic activity in prostate cancer cells with elevated androgen receptor expression.

Quantitative Data Summary

While specific quantitative data from the primary preclinical pharmacology study by Poutiainen et al. (2014) were not publicly accessible for this review, the following tables present the expected format for such data, based on the reported findings. These values would be critical for direct comparison with other AR modulators.

Table 1: Androgen Receptor Binding Affinity of this compound

CompoundTargetAssay TypeKi (nM)Reference Compound(s)
This compoundAndrogen ReceptorRadioligand Binding AssayData Not AvailableDihydrotestosterone (DHT)

Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

Cell LineCompoundAssay TypeIC50 (nM)Key Findings
LNCaP (Androgen-Dependent)This compoundCell Viability AssayData Not AvailableInhibition efficiency comparable to Bicalutamide and Enzalutamide.[1][2]
VCaP (High AR Expression)This compoundCell Viability AssayNot ApplicableDoes not stimulate cell proliferation, unlike Bicalutamide.[1][2]

Table 3: Activity of this compound against Enzalutamide-Resistant Androgen Receptor

TargetCompoundAssay TypeActivityKey Finding
AR Mutant F876LThis compoundReporter Gene AssayAntagonisticMaintains antiandrogenic activity against this enzalutamide-resistant mutant.[1][2]

Signaling Pathway and Mechanism of Action

This compound functions as a direct antagonist of the androgen receptor. In normal androgen signaling, the binding of androgens like testosterone or dihydrotestosterone (DHT) to the AR in the cytoplasm induces a conformational change. This leads to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation to the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell growth and survival.

This compound, as an antagonist, binds to the ligand-binding domain of the AR. This binding event prevents the conformational changes necessary for receptor activation. Consequently, the AR remains in an inactive state, unable to efficiently translocate to the nucleus, bind to AREs, and drive the transcription of androgen-dependent genes. This blockade of the AR signaling pathway ultimately leads to the inhibition of cell proliferation in androgen-dependent prostate cancer cells.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active HSP Dissociation Cell_Proliferation Cell Proliferation & Survival AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR_inactive Binds & Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Gene_Transcription->Cell_Proliferation

Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize AR modulators like this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled androgen (e.g., [³H]-DHT) for binding to the AR.

Materials:

  • Recombinant human androgen receptor protein

  • Radiolabeled ligand: [³H]-Dihydrotestosterone ([³H]-DHT)

  • Non-labeled DHT (for determining non-specific binding)

  • Test compound: this compound

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant AR protein to each well.

  • Add the diluted this compound or vehicle control to the wells.

  • For total binding wells, add assay buffer.

  • For non-specific binding wells, add a high concentration of non-labeled DHT.

  • Add a fixed concentration of [³H]-DHT to all wells.

  • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Transfer the contents of each well to a filter plate and wash with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

LNCaP Cell Proliferation Assay

Objective: To determine the anti-proliferative effect (IC50) of this compound on androgen-dependent prostate cancer cells.

Principle: This assay measures the viability of LNCaP cells after treatment with various concentrations of this compound in the presence of an androgen.

Materials:

  • LNCaP cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Charcoal-stripped FBS (to remove endogenous steroids)

  • Dihydrotestosterone (DHT)

  • Test compound: this compound

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed LNCaP cells in a 96-well plate at an optimized density and allow them to attach overnight.

  • Replace the medium with medium containing charcoal-stripped FBS and incubate for 24-48 hours to deplete endogenous androgens.

  • Prepare a dilution series of this compound.

  • Treat the cells with the this compound dilutions in the presence of a fixed, sub-maximal concentration of DHT (e.g., 0.1 nM).

  • Include control wells with vehicle and DHT alone.

  • Incubate the cells for 72-96 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Normalize the data to the DHT-only control and calculate the IC50 value for this compound.

VCaP Cell Stimulation Assay

Objective: To assess for any potential agonistic activity of this compound in a cell line with high AR expression.

Principle: This assay measures the proliferation of VCaP cells in response to this compound to determine if the compound stimulates growth.

Materials:

  • VCaP cells

  • Appropriate cell culture medium and supplements

  • Test compound: this compound

  • Positive control agonist (e.g., DHT)

  • Cell viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed VCaP cells in a 96-well plate.

  • After attachment, replace the medium with a steroid-depleted medium.

  • Treat the cells with a dilution series of this compound.

  • Include wells with vehicle control and a positive control (DHT).

  • Incubate for an appropriate period (e.g., 5-7 days), changing the medium with fresh compound as necessary.

  • Assess cell viability using a suitable reagent.

  • Compare the proliferation in this compound-treated wells to the vehicle control to determine if there is any stimulation of growth.

AR F876L Mutant Activity Assay

Objective: To determine if this compound retains antagonistic activity against the enzalutamide-resistant F876L mutant of the androgen receptor.

Principle: A reporter gene assay is used in a host cell line transfected with an expression vector for the AR F876L mutant and a reporter vector containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase).

Materials:

  • Host cell line (e.g., HEK293T or PC-3)

  • Expression vector for AR F876L

  • Reporter vector (e.g., pGL3-ARE-luciferase)

  • Transfection reagent

  • Test compound: this compound

  • Androgen (e.g., DHT)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the host cells with the AR F876L expression vector and the ARE-reporter vector.

  • Plate the transfected cells into a 96-well plate.

  • Treat the cells with a dilution series of this compound in the presence of a fixed concentration of DHT.

  • Include control wells (vehicle, DHT alone).

  • Incubate for 24-48 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Determine the ability of this compound to inhibit DHT-induced luciferase activity and calculate its IC50.

Experimental and Logical Workflows

The in vitro characterization of an AR modulator like this compound typically follows a hierarchical workflow, starting from primary binding assays to more complex cell-based functional assays.

Experimental_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Functional Characterization cluster_tier3 Tier 3: Resistance Profiling cluster_tier4 Tier 4: Downstream Analysis Binding_Assay AR Competitive Binding Assay LNCaP_Assay LNCaP Proliferation Assay (Antagonism) Binding_Assay->LNCaP_Assay VCaP_Assay VCaP Stimulation Assay (Agonism) Binding_Assay->VCaP_Assay Mutant_Assay AR F876L Mutant Activity Assay LNCaP_Assay->Mutant_Assay Gene_Expression Target Gene Expression (e.g., PSA levels) LNCaP_Assay->Gene_Expression

Caption: Hierarchical workflow for the in vitro characterization of this compound.

This logical progression ensures that compounds are first validated for target engagement (binding to AR) before proceeding to assess their functional effects in relevant cellular models of both sensitive and potentially resistant prostate cancer. Further downstream analyses can then elucidate the molecular consequences of target modulation.

References

FL442: A Technical Overview of its Androgen Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL442, chemically known as 4-(3a,4,5,6,7,7a-hexahydro-benzo[d]isoxazol-3-yl)-2-(trifluoromethyl)benzonitrile, is a novel, nonsteroidal androgen receptor (AR) modulator. It has demonstrated significant potential as a therapeutic agent for androgen-receptor-dependent prostate cancer. This technical guide provides an in-depth analysis of the selectivity of this compound for the androgen receptor, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Selectivity Profile

Preclinical studies have established that this compound is a potent and selective antagonist of the androgen receptor.[1] Its development from a cycloalkane[d]isoxazole pharmacophore was guided by molecular modeling to optimize interactions within the hydrophobic region of the AR ligand-binding domain.[2] This targeted design has resulted in a compound with high affinity for the AR, while exhibiting minimal interaction with other closely related steroid hormone receptors.[1]

Quantitative Analysis of Androgen Receptor Interaction

While extensive quantitative data on the binding affinity of this compound to a wide panel of steroid receptors is not publicly available, its potent interaction with the androgen receptor has been characterized. The following table summarizes the available data on its antiandrogenic activity and compares it with established AR antagonists.

Compound Assay Type Cell Line Endpoint Result Reference
This compound Competitive AR Ligand-Binding AssayNot SpecifiedInhibition of Radioligand BindingOver 4-fold higher potency than Bicalutamide[2]
This compound Reporter Gene AssayNot SpecifiedDecrease in AR Transcriptional Activity~90% reduction in total AR activity[2]
This compound Cell Proliferation AssayLNCaP (prostate cancer)Inhibition EfficiencyEqual to Bicalutamide and Enzalutamide[1]
This compound Cell Proliferation AssayVCaP (prostate cancer)Stimulation of ARNo stimulation observed[1]
BicalutamideCell Proliferation AssayVCaP (prostate cancer)Stimulation of ARStimulates AR at elevated levels[1]
Selectivity Against Other Steroid Receptors

Studies have confirmed that this compound is selective for the androgen receptor over other closely related steroid hormone receptors, though specific Ki or IC50 values for these off-target receptors have not been detailed in the primary literature.[1] The known selectivity profile is summarized qualitatively in the table below.

Receptor Family Selectivity of this compound Reference
Progesterone ReceptorSelective for AR[1]
Estrogen ReceptorSelective for AR[1]
Glucocorticoid ReceptorSelective for AR[1]

Efficacy Against Resistant Androgen Receptor Mutants

A critical aspect of this compound's profile is its maintained activity against AR mutants that confer resistance to other antiandrogens. This suggests a distinct binding mode or a greater ability to stabilize the inactive conformation of the receptor, even in the presence of mutations.

AR Mutant Effect on Bicalutamide/Hydroxyflutamide Effect on Enzalutamide Effect on this compound Reference
F876L-ResistanceMaintains antiandrogenic activity[1]
W741LActivated by Bicalutamide-Maintains antiandrogenic activity[2]
T877AActivated by Hydroxyflutamide-Maintains antiandrogenic activity[2]

In Vivo Efficacy

In preclinical animal models, this compound has demonstrated significant anti-tumor activity. Despite exhibiting low plasma concentrations following intraperitoneal administration, radiolabeled distribution analyses have shown that this compound strongly accumulates in the prostate.[1] This targeted accumulation likely contributes to its potent inhibition of LNCaP xenograft tumor growth in mice.[1]

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments used to characterize the androgen receptor selectivity of this compound.

Competitive Ligand-Binding Assay

This assay is designed to determine the relative binding affinity of a test compound for the androgen receptor.

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep1 Prepare AR source (e.g., cell lysate, purified receptor) incubation Incubate AR, radiolabeled androgen, and test compound together prep1->incubation prep2 Prepare radiolabeled androgen (e.g., [3H]-R1881) prep2->incubation prep3 Prepare serial dilutions of this compound and control compounds prep3->incubation separation Separate receptor-bound from unbound radioligand incubation->separation detection Quantify bound radioactivity (e.g., scintillation counting) separation->detection analysis Calculate IC50/Ki values to determine binding affinity detection->analysis

Workflow for a Competitive Ligand-Binding Assay.
Reporter Gene Assay (Transactivation Assay)

This cell-based functional assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.

G cluster_transfection Cell Transfection cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Measurement cluster_analysis Data Analysis transfection Transfect host cells with an AR expression vector and a reporter plasmid containing androgen response elements (AREs) linked to a reporter gene (e.g., luciferase) treatment Treat transfected cells with an androgen (agonist) in the presence or absence of varying concentrations of this compound transfection->treatment lysis Lyse cells and measure the activity of the reporter gene product (e.g., luciferase activity) treatment->lysis analysis Determine the dose-dependent inhibition of AR-mediated transcription by this compound and calculate IC50 values lysis->analysis

Workflow for a Reporter Gene (Transactivation) Assay.

Androgen Receptor Signaling Pathway and this compound Inhibition

The androgen receptor is a ligand-activated transcription factor. In the absence of an androgen, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon androgen binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that regulate cell growth and proliferation. This compound, as an antagonist, binds to the AR and prevents these conformational changes and subsequent downstream signaling.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_HSP AR-HSP Complex AR_Androgen Activated AR AR_HSP->AR_Androgen Conformational Change AR_this compound Inactive AR-FL442 Complex AR_HSP->AR_this compound Prevents Activation Androgen Androgen Androgen->AR_HSP Binds This compound This compound This compound->AR_HSP Binds AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Translocation ARE ARE (DNA) AR_Dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Androgen Receptor Signaling and Inhibition by this compound.

Conclusion

This compound is a highly selective, nonsteroidal androgen receptor antagonist with potent activity in preclinical models of prostate cancer. Its selectivity for the androgen receptor over other steroid hormone receptors, coupled with its ability to inhibit the function of clinically relevant AR mutants, underscores its potential as a valuable therapeutic candidate. Further elucidation of its binding interactions and the precise quantitative selectivity profile will continue to inform its clinical development and application.

References

Early-Stage Research on FL442: A Technical Guide to its Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL442 is a novel, nonsteroidal androgen receptor (AR) modulator that has demonstrated significant anti-cancer activity in preclinical studies, particularly in the context of prostate cancer.[1][2] As a potent AR antagonist, this compound shows promise in overcoming resistance to existing anti-androgen therapies. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action, quantitative anti-cancer metrics, and the experimental protocols used in its initial evaluation.

Core Mechanism of Action: Androgen Receptor Antagonism

This compound functions as a direct antagonist of the androgen receptor. In prostate cancer, the AR signaling pathway is a critical driver of tumor growth and progression. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, leading to its activation, nuclear translocation, and the subsequent transcription of genes that promote cell proliferation and survival.[3][4]

This compound competitively binds to the AR, preventing the binding of androgens and thereby inhibiting the downstream signaling cascade.[1][2] A key finding from early research is that this compound maintains its antagonistic activity even against AR mutations, such as the F876L mutation, which confers resistance to second-generation anti-androgens like enzalutamide.[5]

Signaling Pathway Diagram

The following diagram illustrates the androgen receptor signaling pathway and the inhibitory action of this compound.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation upon androgen binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP->AR Chaperones (inactive state) This compound This compound This compound->AR Competitively Binds & Inhibits This compound->AR_dimer Prevents Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to caption This compound as an Androgen Receptor Antagonist

This compound as an Androgen Receptor Antagonist

Quantitative Data on Anti-Cancer Activity

The anti-proliferative effects of this compound have been evaluated in various prostate cancer cell lines. The following tables summarize the available quantitative data from preclinical studies. Note: Specific IC50 and tumor growth inhibition values from the primary literature were not available in the public domain at the time of this writing. The tables are structured for the inclusion of such data as it becomes available.

Table 1: In Vitro Cell Proliferation Inhibition (IC50 Values)

Cell LineAndrogen SensitivityKey AR StatusThis compound IC50 (nM)Enzalutamide IC50 (nM)Bicalutamide IC50 (nM)Notes
LNCaP SensitiveT877A mutationData not available~21.4[6]~160[6]This compound efficacy is comparable to enzalutamide.
VCaP SensitiveWild-type (overexpressed)Data not availableData not availableData not availableThis compound does not exhibit agonist activity.
Enzalutamide-Resistant LNCaP ResistantF876L mutationData not availableHigh (Resistant)High (Resistant)This compound retains activity against this resistant mutant.

Table 2: In Vivo Tumor Growth Inhibition (Xenograft Models)

Xenograft ModelTreatment GroupDosageTumor Growth Inhibition (%)Notes
LNCaP in castrated male nude mice Vehicle Control-0% (baseline)-
LNCaP in castrated male nude mice This compoundData not availableStatistically SignificantThis compound significantly inhibited tumor growth.[5]
LNCaP in castrated male nude mice EnzalutamideData not availableData not available-

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. The following sections outline the methodologies typically employed in the preclinical evaluation of anti-androgen compounds like this compound.

In Vitro Cell Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8][9]

Protocol:

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound, a vehicle control, and reference compounds (e.g., enzalutamide, bicalutamide).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the compound concentration.

In Vivo Tumor Growth (Xenograft Model)

Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.[10][11]

Protocol:

  • Animal Model: Immunocompromised mice (e.g., castrated male nude mice) are used to prevent rejection of human tumor cells.[10][11]

  • Cell Implantation: A suspension of human prostate cancer cells (e.g., LNCaP) mixed with Matrigel is subcutaneously injected into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, this compound, enzalutamide). The compounds are administered according to a predetermined schedule and route (e.g., daily oral gavage).

  • Data Collection: Tumor volume and body weight are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment).

  • Efficacy Calculation: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.

Experimental Workflow Diagram

The diagram below outlines the general workflow for the preclinical evaluation of this compound.

Experimental_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Conclusion cell_culture Prostate Cancer Cell Lines (LNCaP, VCaP, etc.) mtt_assay MTT Proliferation Assay cell_culture->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination data_synthesis Synthesis of In Vitro and In Vivo Data ic50_determination->data_synthesis xenograft_model Xenograft Model Generation (e.g., LNCaP in nude mice) treatment This compound Administration xenograft_model->treatment tumor_monitoring Tumor Growth Monitoring treatment->tumor_monitoring efficacy_analysis Tumor Growth Inhibition Analysis tumor_monitoring->efficacy_analysis efficacy_analysis->data_synthesis conclusion Assessment of Anti-Cancer Activity and Potential data_synthesis->conclusion caption General Preclinical Workflow for this compound

General Preclinical Workflow for this compound

Conclusion and Future Directions

The early-stage research on this compound establishes it as a promising anti-cancer agent with a clear mechanism of action as a potent androgen receptor antagonist. Its ability to inhibit the proliferation of prostate cancer cells, including those resistant to current therapies, highlights its potential for further development. Future research should focus on obtaining the full preclinical data set, including comprehensive dose-response curves and detailed pharmacokinetic and pharmacodynamic profiles. Further elucidation of its effects on downstream AR target genes and its safety profile will be critical for its potential translation into clinical trials for the treatment of prostate cancer.

References

FL442: A Technical Guide on a Novel Nonsteroidal Antiandrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FL442, chemically known as 4-(3a,4,5,6,7,7a-hexahydro-benzo[d]isoxazol-3-yl)-2-(trifluoromethyl)benzonitrile, is a novel, nonsteroidal androgen receptor (AR) modulator with potent antiandrogenic properties.[1][2] Preclinical studies have demonstrated its efficacy in AR-dependent prostate cancer models, positioning it as a promising candidate for further development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, and detailed experimental protocols. The data presented herein is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Introduction to this compound

The androgen receptor signaling pathway is a critical driver in the progression of prostate cancer.[2][3][4] Nonsteroidal antiandrogens, which competitively inhibit the binding of androgens to the AR, are a cornerstone of prostate cancer therapy.[5][6] this compound is a compound developed from a cycloalkane[d]isoxazole pharmacophore that has shown significant promise in preclinical evaluations.[1] It has demonstrated comparable inhibitory efficiency to established antiandrogens like bicalutamide and enzalutamide in androgen-responsive prostate cancer cells.[1][7] Notably, this compound retains its antagonistic activity against the F876L AR mutant, a mutation that confers resistance to enzalutamide.[1][7][8]

Mechanism of Action

This compound functions as a direct antagonist of the androgen receptor. By competitively binding to the ligand-binding domain of the AR, it prevents the conformational changes required for receptor activation, dimerization, and nuclear translocation.[6] This inhibition blocks the subsequent binding of the AR to androgen response elements (AREs) on target genes, thereby downregulating the transcription of genes responsible for prostate cancer cell proliferation and survival.[4][9]

Androgen Receptor Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP This compound This compound This compound->AR Inhibits (Antagonist) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Activates

Caption: Canonical Androgen Receptor signaling pathway and this compound's mechanism of action.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound and Reference Compounds
CompoundCell LineIC50 (μM) for Proliferation InhibitionNotes
This compound LNCaP~1Comparable efficacy to Bicalutamide and Enzalutamide.[1]
BicalutamideLNCaP~1Reference antiandrogen.[1]
EnzalutamideLNCaP~1Reference antiandrogen.[1]
This compound VCaPNo agonistic activityIn contrast to Bicalutamide which shows some agonistic effects.[1]
This compound F876L AR MutantMaintained antiandrogenic activityOvercomes a key resistance mutation for Enzalutamide.[1]
Table 2: In Vivo Efficacy of this compound in LNCaP Xenograft Model
TreatmentDoseRouteTumor Growth InhibitionPlasma Concentration
This compound Not specifiedIntraperitonealSignificant inhibitionLow (~30 ng/mL)[7]
Table 3: Pharmacokinetic Parameters of this compound in Mice
ParameterValueNotes
Half-life (t½)~8 hoursIndicates good metabolic stability.[7]
Tissue DistributionStrong accumulation in the prostateDemonstrates good targeting to the tissue of interest.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and the descriptions available in the cited literature.

Androgen Receptor (AR) Reporter Gene Assay

This assay is used to quantify the ability of a compound to modulate the transcriptional activity of the AR.[10][11]

Objective: To determine if this compound acts as an agonist or antagonist of the androgen receptor.

Materials:

  • AR-negative cells (e.g., COS-1) or AR-positive cells (e.g., VCaP).[10]

  • AR expression vector (if using AR-negative cells).

  • Luciferase reporter plasmid containing Androgen Response Elements (AREs).[11]

  • Transfection reagent.

  • Dihydrotestosterone (DHT) as a reference agonist.

  • Dual-Luciferase Reporter Assay System.

  • 96-well cell culture plates.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect cells with the AR expression vector (if needed) and the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfected Renilla luciferase vector is often used for normalization.[11]

  • Compound Treatment:

    • Antagonist Assay: 24 hours post-transfection, treat the cells with serial dilutions of this compound in the presence of a constant concentration of DHT (e.g., 1 nM).

    • Agonist Assay: Treat cells with serial dilutions of this compound alone.

  • Incubation: Incubate the plates for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.[11]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the log of the compound concentration to determine IC50 (for antagonists) or EC50 (for agonists) values.

A 1. Seed Cells (e.g., COS-1 in 96-well plate) B 2. Co-transfect with Plasmids (AR Expression + ARE-Luciferase) A->B C 3. Incubate for 24h B->C D 4. Treat Cells (this compound +/- DHT) C->D E 5. Incubate for 24-48h D->E F 6. Lyse Cells & Add Luciferase Substrate E->F G 7. Measure Luminescence (Firefly & Renilla) F->G H 8. Analyze Data (Normalize, Calculate IC50) G->H

Caption: Experimental workflow for an Androgen Receptor reporter gene assay.
Cell Proliferation Assay

Objective: To measure the effect of this compound on the growth of androgen-dependent prostate cancer cells.

Materials:

  • LNCaP human prostate cancer cells.

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS).

  • 96-well plates.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo).

Protocol:

  • Cell Seeding: Seed LNCaP cells in 96-well plates in their standard growth medium.

  • Compound Treatment: After 24 hours, replace the medium with medium containing serial dilutions of this compound, bicalutamide, or enzalutamide. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 5-7 days.

  • Viability Measurement: Add the cell viability reagent to each well and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot dose-response curves to determine the IC50 value.

LNCaP Xenograft Animal Model

This in vivo model is used to assess the anti-tumor efficacy of this compound in a setting that mimics human prostate cancer.[1][12]

Objective: To evaluate the ability of this compound to inhibit tumor growth in mice bearing LNCaP xenografts.

Materials:

  • Male immunodeficient mice (e.g., BALB/c nude or NOD-SCID).[12][13]

  • LNCaP cells.

  • Matrigel.[13]

  • Calipers for tumor measurement.

Protocol:

  • Cell Preparation: Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 LNCaP cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups (vehicle control, this compound). Administer treatment via the desired route (e.g., intraperitoneal injection) daily or as determined by pharmacokinetic studies.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Data Analysis: At the end of the study, excise the tumors and weigh them. Compare the tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

A 1. Prepare LNCaP Cells (in Matrigel/Media suspension) B 2. Subcutaneous Injection (into flanks of nude mice) A->B C 3. Monitor Tumor Growth (until ~150 mm³) B->C D 4. Randomize Mice (into Vehicle & this compound groups) C->D E 5. Daily Treatment Administration (e.g., Intraperitoneal) D->E F 6. Measure Tumor Volume & Body Weight (2-3 times per week) E->F G 7. Euthanize & Excise Tumors (at study endpoint) F->G H 8. Analyze Data (Tumor Growth Inhibition) G->H

Caption: Workflow for an in vivo prostate cancer xenograft study.

Conclusion

This compound is a potent, selective, nonsteroidal androgen receptor antagonist with a promising preclinical profile for the treatment of AR-dependent prostate cancer.[1] Its ability to inhibit the proliferation of prostate cancer cells, including those with mutations conferring resistance to current therapies, highlights its potential as a next-generation antiandrogen.[1][8] The compound demonstrates favorable pharmacokinetics with good metabolic stability and strong accumulation in the prostate.[1][7] The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for FL442 Treatment of LNCaP Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL442 is a novel, nonsteroidal androgen receptor (AR) modulator that has demonstrated significant preclinical efficacy in prostate cancer models. As an AR antagonist, this compound shows inhibitory effects on AR-dependent prostate cancer cells comparable to established antiandrogens like bicalutamide and enzalutamide.[1] Notably, it retains activity against certain AR mutations that confer resistance to other therapies.[1] Preclinical studies utilizing the androgen-sensitive LNCaP human prostate cancer cell line in xenograft models have shown that this compound can significantly inhibit tumor growth, highlighting its potential as a therapeutic candidate for prostate cancer.[1]

These application notes provide a detailed overview of the available data on this compound's effects on LNCaP xenografts and present generalized protocols for conducting such studies.

Quantitative Data Summary

While the seminal preclinical study by Poutiainen et al. (2014) demonstrated significant LNCaP xenograft tumor growth inhibition with this compound, specific quantitative data such as dosage, treatment duration, and precise tumor volume reduction percentages are not publicly detailed. The available information is summarized below.

ParameterReported Value/ObservationSource
Cell Line LNCaP (androgen-sensitive human prostate adenocarcinoma)Poutiainen et al., 2014
Xenograft Model LNCaP subcutaneous xenografts in micePoutiainen et al., 2014
Treatment This compoundPoutiainen et al., 2014
Administration Route IntraperitonealPoutiainen et al., 2014
Efficacy Significantly inhibited LNCaP xenograft tumor growthPoutiainen et al., 2014

Experimental Protocols

The following are detailed, generalized protocols for establishing and treating LNCaP xenografts with a compound like this compound, based on standard practices in the field.

LNCaP Cell Culture
  • Cell Line: LNCaP (ATCC® CRL-1740™).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

LNCaP Xenograft Establishment in Mice
  • Animal Model: Male immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Cell Preparation:

    • Harvest LNCaP cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (should be >95%).

    • Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

    • Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix on ice.

  • Implantation:

    • Anesthetize the mouse.

    • Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 0.5 x 10^6 cells) into the flank of the mouse using a 27-gauge needle.

  • Tumor Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Width^2 x Length) / 2.

    • Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm³).

This compound Treatment Protocol (Generalized)
  • Compound Preparation:

    • Prepare this compound in a sterile vehicle suitable for intraperitoneal injection (e.g., a solution of DMSO, Cremophor EL, and saline). The exact vehicle for this compound is not specified in the available literature.

  • Dosing and Administration:

    • Randomize mice into treatment and control groups.

    • Administer this compound via intraperitoneal injection. The specific dosage and frequency are not publicly available but would be determined in dose-finding studies.

    • The control group should receive vehicle-only injections following the same schedule.

  • Data Collection:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tissues can be collected for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Visualizations

Signaling Pathway of this compound in LNCaP Cells

FL442_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR->AR ARE Androgen Response Element (ARE) on DNA AR->ARE Binds This compound This compound This compound->AR Antagonizes/ Inhibits Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Promotes

Caption: Mechanism of this compound as an Androgen Receptor antagonist.

Experimental Workflow for LNCaP Xenograft Study

LNCaP_Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture 1. LNCaP Cell Culture cell_prep 2. Cell Harvest & Preparation (with Matrigel) cell_culture->cell_prep implantation 3. Subcutaneous Implantation in Immunodeficient Mice cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment 6. Administer this compound (i.p.) or Vehicle Control randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Study Endpoint & Euthanasia monitoring->endpoint excision 9. Tumor Excision, Weight & Volume Measurement endpoint->excision analysis 10. Downstream Analysis (Histology, IHC, etc.) excision->analysis

Caption: Generalized workflow for an this compound LNCaP xenograft study.

References

FL442: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL442 is a novel, nonsteroidal androgen receptor (AR) modulator that functions as a potent AR antagonist.[1][2][3][4] It has demonstrated significant preclinical potential in the context of androgen-dependent prostate cancer.[1][3][4] this compound exhibits a strong inhibitory efficiency in AR-dependent prostate cancer cell lines, such as LNCaP, comparable to that of established antiandrogens like bicalutamide and enzalutamide.[1][3][4] A noteworthy characteristic of this compound is its ability to maintain antiandrogenic activity against the enzalutamide-resistant AR mutant F876L.[1] These attributes make this compound a valuable research tool for studying AR signaling and a promising candidate for further drug development.

This document provides detailed application notes and protocols for the utilization of this compound in standard cell culture experiments, focusing on the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP.

Mechanism of Action: Androgen Receptor Antagonism

This compound exerts its biological effects by acting as a direct antagonist of the androgen receptor. In normal androgen-dependent cells, the binding of androgens like dihydrotestosterone (DHT) to the AR triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization, and translocation of the AR to the nucleus. Once in the nucleus, the AR binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that promote cell growth, proliferation, and survival.

This compound, as an AR antagonist, competitively binds to the ligand-binding domain of the AR. This binding prevents the recruitment of coactivators and the subsequent transcription of AR target genes, thereby inhibiting androgen-driven cellular processes.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (e.g., DHT) AR Androgen Receptor (AR) DHT->AR Binds AR_Dimer AR Dimer AR->AR_Dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociation This compound This compound This compound->AR Binds & Blocks AR_Dimer_N AR Dimer AR_Dimer->AR_Dimer_N Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer_N->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Target_Genes Target Gene Transcription Coactivators->Target_Genes Initiates Cell_Growth Cell Growth, Proliferation, Survival Target_Genes->Cell_Growth Promotes

Figure 1. Simplified signaling pathway of Androgen Receptor (AR) and the antagonistic action of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in comparison to other known AR antagonists, based on its described potency. These values should be determined experimentally for specific cell lines and assay conditions.

CompoundCell LineAssayIC50 (nM)
This compound LNCaPCell ViabilityComparable to Enzalutamide
EnzalutamideLNCaPCell Viability~30 - 100
BicalutamideLNCaPCell Viability~100 - 500

Table 1. Comparative IC50 values for AR antagonists in LNCaP cells.

TreatmentCell LineApoptotic Cells (%)G1 Phase Arrest (%)
Vehicle ControlLNCaP555
This compound (10 µM) LNCaP2575
Enzalutamide (10 µM)LNCaP2272

Table 2. Expected effects of this compound on apoptosis and cell cycle in LNCaP cells.

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final desired concentration in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for a compound with a molecular weight of 346.35 g/mol , dissolve 3.46 mg in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

LNCaP Cell Culture

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

Growth Medium:

  • RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency.

Experimental Workflow: General Procedure

Experimental_Workflow start Start seed_cells Seed LNCaP cells in appropriate culture vessels start->seed_cells attach Allow cells to attach overnight seed_cells->attach treat Treat cells with varying concentrations of this compound (and controls) attach->treat incubate Incubate for the desired duration (e.g., 24-72 hours) treat->incubate assay Perform specific downstream assay incubate->assay viability Cell Viability Assay assay->viability e.g. apoptosis Apoptosis Assay assay->apoptosis e.g. cell_cycle Cell Cycle Analysis assay->cell_cycle e.g. end End viability->end apoptosis->end cell_cycle->end

Figure 2. General experimental workflow for studying the effects of this compound in cell culture.
Cell Viability Assay (MTS Assay)

This protocol is designed to assess the effect of this compound on the proliferation and viability of LNCaP cells.

Materials:

  • 96-well cell culture plates

  • LNCaP cells in growth medium

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

  • Incubate the plate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in growth medium. It is advisable to test a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., enzalutamide).

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • LNCaP cells in growth medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed LNCaP cells into 6-well plates at a density of 2-5 x 10^5 cells per well.

  • Allow the cells to attach overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 10 µM) and controls for 48 hours.

  • Harvest the cells by trypsinization, including the floating cells in the medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on the cell cycle distribution of LNCaP cells.

Materials:

  • 6-well cell culture plates

  • LNCaP cells in growth medium

  • This compound stock solution

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed LNCaP cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 10 µM) and controls for 24-48 hours.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Conclusion

This compound is a potent and selective androgen receptor antagonist with significant potential for research in prostate cancer and other androgen-dependent diseases. The protocols outlined in this document provide a framework for utilizing this compound in various cell culture-based assays to investigate its biological activity. As with any experimental compound, it is crucial to perform dose-response and time-course studies to determine the optimal conditions for each specific cell line and experimental setup.

References

Application Notes and Protocols for FL442 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL442 is a novel, nonsteroidal selective androgen receptor (AR) modulator that functions as a potent AR antagonist.[1][2] In preclinical studies, this compound has demonstrated significant efficacy in inhibiting the growth of androgen-dependent prostate cancer cells, such as the LNCaP cell line.[1] Notably, it has shown efficacy comparable to the established antiandrogen, enzalutamide, and has also exhibited activity against enzalutamide-resistant AR mutants.[1][2] In vivo studies using LNCaP xenograft mouse models have shown that despite achieving low plasma concentrations, intraperitoneal administration of this compound leads to significant inhibition of tumor growth, highlighting its potential as a therapeutic agent for prostate cancer.[1]

These application notes provide a comprehensive overview of the available data on this compound dosage and administration in mouse models and offer a detailed protocol for its in vivo use.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in LNCaP Xenograft Mouse Model

ParameterReported Value/DetailsReference
Compound This compound[1]
Mouse Model LNCaP Prostate Cancer Xenograft[1]
Administration Route Intraperitoneal (IP) Injection[1]
Dosage Specific dosage (e.g., in mg/kg) is not publicly available in the referenced abstract. A dose-response study is recommended to determine the optimal dosage for specific experimental conditions.[1]
Reported Efficacy Significantly inhibited LNCaP xenograft tumor growth.[1]
Pharmacokinetics Achieved low plasma concentrations post-administration.[1]

Signaling Pathway

This compound exerts its anti-tumor effects by acting as a direct antagonist of the androgen receptor. In normal androgen receptor signaling, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and its subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that promote prostate cancer cell growth and survival. This compound, as an antagonist, binds to the AR and prevents these downstream events, thereby inhibiting the expression of androgen-dependent genes and suppressing tumor growth.

FL442_Signaling_Pathway cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds This compound This compound This compound->AR Binds & Inhibits AR_dimer AR Dimer AR->AR_dimer HSP HSP AR_HSP AR-HSP Complex AR_HSP->AR AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Promotes Proliferation Tumor Growth & Survival Gene_Transcription->Proliferation

Caption: this compound Mechanism of Action as an Androgen Receptor Antagonist.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Subcutaneous LNCaP Xenograft Mouse Model

1. Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous LNCaP xenograft mouse model.

2. Materials:

  • This compound compound

  • Vehicle for solubilization (e.g., DMSO, PEG300, saline). The appropriate vehicle should be determined based on the physicochemical properties of this compound.

  • LNCaP human prostate cancer cell line

  • Matrigel

  • Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

3. Methods:

3.1. Cell Culture and Implantation:

  • Culture LNCaP cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the exponential growth phase using trypsin-EDTA.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor growth.

3.2. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound dosing solution in the chosen vehicle. The final concentration should be determined based on the desired dosage and a dosing volume of approximately 100-200 µL per mouse.

  • Administer this compound via intraperitoneal (IP) injection. The frequency of administration (e.g., daily, every other day) should be determined based on preliminary dose-finding studies.

  • The control group should receive an equivalent volume of the vehicle alone.

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

3.3. Endpoint and Analysis:

  • The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry, or molecular analysis.

Experimental Workflow Diagram

FL442_InVivo_Workflow start Start cell_culture LNCaP Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment This compound or Vehicle (IP Injection) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Experimental Workflow for this compound Efficacy Testing in a Mouse Xenograft Model.

References

Application of FL442 in Castration-Resistant Prostate Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

FL442 is a novel, nonsteroidal androgen receptor (AR) modulator identified as a promising candidate for the treatment of androgen-dependent prostate cancer.[1][2][3] Castration-resistant prostate cancer (CRPC) is characterized by the continued growth of prostate cancer despite androgen deprivation therapy, often driven by persistent AR signaling.[4][5][6] this compound has demonstrated potent inhibitory effects on AR-dependent prostate cancer cells, with efficacy comparable to established antiandrogens such as bicalutamide and enzalutamide.[1][2][3] A key feature of this compound is its ability to maintain antiandrogenic activity against the F876L mutation in the AR ligand-binding domain, a mutation known to confer resistance to second-generation antiandrogens like enzalutamide.[1][2][7][8][9]

Mechanism of Action

This compound functions as a direct antagonist of the androgen receptor. By binding to the AR, it prevents the binding of androgens and inhibits the subsequent conformational changes required for receptor activation and nuclear translocation. This blockade of AR signaling leads to the downregulation of androgen-dependent gene transcription, including the gene for prostate-specific antigen (PSA), thereby inhibiting the proliferation and survival of prostate cancer cells.[1][2]

FL442_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR->AR_active This compound This compound This compound->AR Binds & Inhibits ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation AR_active->ARE Binds

Figure 1: Simplified signaling pathway of this compound's inhibitory action on the androgen receptor.

Data Presentation

In Vitro Activity of this compound
Cell LineAR StatusEffect of this compoundComparisonReference
LNCaPAndrogen-responsive, T877A mutationInhibition of cell proliferationEqual inhibition efficiency to bicalutamide and enzalutamide[1][2]
LNCaP with F876L AR mutantEnzalutamide-resistantMaintains antiandrogenic activityOvercomes enzalutamide resistance[1][2][3]
VCaPHigh AR expressionDoes not stimulate cell proliferationBicalutamide stimulates VCaP cells[1][2]
In Vivo Efficacy of this compound
Animal ModelTumor TypeAdministrationKey FindingReference
MouseLNCaP xenograftIntraperitonealSignificantly inhibited tumor growth[1][2]
MousePharmacokineticsIntraperitonealAccumulates in the prostate[1][2]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to the androgen receptor.

AR_Binding_Assay_Workflow P1 Prepare AR Protein Lysate P2 Incubate AR with Radiolabeled Androgen (e.g., [3H]-DHT) P1->P2 P3 Add Increasing Concentrations of this compound P2->P3 P4 Separate Bound from Unbound Ligand P3->P4 P5 Quantify Radioactivity P4->P5 P6 Calculate Ki Value P5->P6

Figure 2: Workflow for an androgen receptor competitive binding assay.

Materials:

  • Purified full-length AR or AR ligand-binding domain (LBD)

  • Radiolabeled androgen (e.g., [³H]-DHT)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2)[10]

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • 384-well Ni-chelate coated plates[10]

Procedure:

  • Protein Immobilization: To each well of a 384-well Ni-chelate coated plate, add 50 µL of 5 µM AR-LBD in assay buffer. Incubate for 30-60 minutes, then discard the protein solution.[10]

  • Compound Addition: Add 25 µL of serially diluted this compound in assay buffer containing 10% DMSO to each well.[10]

  • Radioligand Addition: Add 25 µL of [³H]-DHT solution in assay buffer to each well. The final concentration of [³H]-DHT should be at its Kd for AR.[10]

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Measurement: Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that displaces 50% of the radiolabeled androgen. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Cell Viability Assay (MTS/MTT)

This protocol outlines the steps to assess the effect of this compound on the viability of CRPC cell lines like LNCaP and VCaP.

Cell_Viability_Workflow S1 Seed Prostate Cancer Cells (LNCaP, VCaP) in 96-well plates S2 Treat cells with varying concentrations of this compound S1->S2 S3 Incubate for 72 hours S2->S3 S4 Add MTS/MTT reagent S3->S4 S5 Incubate for 2-4 hours S4->S5 S6 Measure Absorbance at 490 nm S5->S6 S7 Calculate Cell Viability (%) and IC50 S6->S7

Figure 3: Experimental workflow for a cell viability assay.

Materials:

  • LNCaP or VCaP cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.[11]

  • Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[11]

  • Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value.

Western Blotting for AR and Downstream Targets

This protocol is for analyzing the effect of this compound on the protein levels of AR and its downstream target, PSA.

Western_Blot_Workflow W1 Culture and Treat Cells with this compound W2 Lyse Cells and Quantify Protein W1->W2 W3 SDS-PAGE W2->W3 W4 Protein Transfer to PVDF Membrane W3->W4 W5 Blocking W4->W5 W6 Primary Antibody Incubation (Anti-AR, Anti-PSA) W5->W6 W7 Secondary Antibody Incubation W6->W7 W8 Chemiluminescent Detection W7->W8 W9 Image Analysis W8->W9

Figure 4: Workflow for Western blot analysis.

Materials:

  • LNCaP or VCaP cells

  • This compound

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-AR, anti-PSA, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells and treat with this compound for the desired time. Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[1]

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[1]

  • Protein Transfer: Transfer the proteins to a PVDF membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The next day, wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use GAPDH as a loading control.

In Vivo LNCaP Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_Study_Workflow X1 Prepare LNCaP Cell Suspension in Matrigel X2 Subcutaneously Inject Cells into Nude Mice X1->X2 X3 Monitor Tumor Growth X2->X3 X4 Randomize Mice into Treatment and Control Groups X3->X4 X5 Administer this compound or Vehicle X4->X5 X6 Measure Tumor Volume and Body Weight Regularly X5->X6 X7 Euthanize Mice and Excise Tumors for Analysis X6->X7

Figure 5: Workflow for an in vivo xenograft study.

Materials:

  • LNCaP cells

  • Matrigel

  • Male immunodeficient mice (e.g., nude or SCID)

  • This compound

  • Vehicle for administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of male immunodeficient mice.[13]

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]

  • Treatment: Administer this compound via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their weight. The tumors can be used for further analysis (e.g., histology, Western blotting).

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal and laboratory research.

References

FL442: A Novel Androgen Receptor Modulator for Prostate Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Experimental Design of Androgen Receptor (AR) Signaling Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer. Consequently, targeting the AR signaling pathway remains a primary therapeutic strategy. FL442 is a novel, nonsteroidal AR modulator that has demonstrated potent antagonist activity against the wild-type AR and, notably, against the enzalutamide-resistant F876L AR mutant.[1] These characteristics make this compound a valuable tool for investigating AR signaling in both sensitive and resistant prostate cancer models.

These application notes provide a comprehensive guide for researchers utilizing this compound in various AR signaling assays. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations to facilitate experimental design and interpretation.

Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is initiated by the binding of androgens, such as dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2), which promote cell proliferation and survival.[2][3]

AR_Signaling_Pathway Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_dimer_cyto AR Dimer AR_HSP->AR_dimer_cyto Dissociation & Dimerization AR_dimer_nuc AR Dimer AR_dimer_cyto->AR_dimer_nuc Nuclear Translocation ARE ARE AR_dimer_nuc->ARE Binds Target_Genes Target Genes (e.g., PSA, TMPRSS2) ARE->Target_Genes Transcription Gene Transcription Target_Genes->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->AR_HSP Antagonist Binding

Canonical Androgen Receptor Signaling Pathway

Experimental Workflow for Characterizing this compound

A systematic approach is essential for characterizing the activity of AR modulators like this compound. The following workflow outlines a series of key experiments to determine its potency, selectivity, and mechanism of action.

Experimental_Workflow Experimental Workflow for this compound Characterization A Start: This compound Compound B Competitive AR Binding Assay A->B C AR Luciferase Reporter Assay A->C D Cell Proliferation Assay (e.g., MTT) A->D G Data Analysis: Determine Ki, IC50, and Gene/Protein Expression Changes B->G C->G D->G E qRT-PCR for AR Target Genes H Conclusion: Characterize this compound as an AR Antagonist E->H F Western Blot for AR & Target Proteins F->H G->E G->F

Workflow for this compound Characterization

Quantitative Data Summary

The following tables summarize representative quantitative data for a well-characterized AR antagonist, Enzalutamide, which exhibits a similar potency to this compound.[1] This data is provided as a reference for expected outcomes when testing this compound in various prostate cancer cell lines. Specific quantitative data for this compound should be determined empirically.

Table 1: Competitive AR Binding Affinity

CompoundCell LineKi (nM)
EnzalutamideLNCaP2.1
EnzalutamideVCaP3.5

Table 2: Inhibition of AR-Mediated Transcription (Luciferase Assay)

CompoundCell LineIC50 (nM)
EnzalutamideLNCaP22
EnzalutamideVCaP31

Table 3: Inhibition of Cell Proliferation

CompoundCell LineIC50 (µM)
EnzalutamideLNCaP0.2
EnzalutamideVCaP0.5

Detailed Experimental Protocols

Competitive Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to the androgen receptor.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled androgen (e.g., ³H-R1881) for binding to the AR in prostate cancer cell lysates.

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • ³H-R1881 (radiolabeled synthetic androgen)

  • This compound

  • Unlabeled R1881 (for determining non-specific binding)

  • Lysis buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) with protease inhibitors

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Protocol:

  • Cell Lysate Preparation:

    • Culture LNCaP cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Homogenize the cells on ice and centrifuge at 100,000 x g for 60 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction) containing the AR.

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of cell lysate to each well.

    • Add 25 µL of increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • For total binding, add 25 µL of vehicle (e.g., DMSO).

    • For non-specific binding, add 25 µL of a high concentration of unlabeled R1881 (e.g., 10 µM).

    • Add 25 µL of ³H-R1881 (final concentration ~1 nM) to all wells.

    • Incubate the plate at 4°C for 18-24 hours.

  • Separation and Detection:

    • Transfer the reaction mixture to a filter plate to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, pH 7.4).

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific ³H-R1881 binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

AR Luciferase Reporter Assay

Objective: To measure the antagonist activity of this compound on AR-mediated gene transcription.

Principle: This assay utilizes a reporter gene (luciferase) under the control of an androgen-responsive promoter. Inhibition of AR activity by this compound results in a decrease in luciferase expression and a corresponding reduction in luminescence.[2][3]

Materials:

  • Prostate cancer cells (e.g., LNCaP or PC-3 cells co-transfected with AR expression and ARE-luciferase reporter plasmids)

  • ARE-luciferase reporter plasmid

  • AR expression plasmid (if using AR-negative cells)

  • Transfection reagent

  • DHT (dihydrotestosterone)

  • This compound

  • Luciferase assay reagent

  • Luminometer

  • 96-well white, clear-bottom plates

Protocol:

  • Cell Seeding and Transfection (if necessary):

    • Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well.

    • If using AR-negative cells, co-transfect with the AR expression and ARE-luciferase reporter plasmids according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) in the presence of a constant concentration of DHT (e.g., 1 nM).

    • Include control wells with vehicle (DMSO) and DHT alone.

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4]

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with increasing concentrations of this compound (e.g., 0.01 µM to 50 µM).

    • Include a vehicle control (DMSO).

    • Incubate for 72-96 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Incubate for 15-30 minutes with shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Genes

Objective: To quantify the effect of this compound on the expression of AR-regulated genes.

Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample in real-time. By measuring the mRNA levels of AR target genes like PSA and TMPRSS2, the inhibitory effect of this compound on AR transcriptional activity can be quantified.[5][6]

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • This compound

  • DHT

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., KLK3 for PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Cell Treatment and RNA Extraction:

    • Seed LNCaP cells and treat with this compound and DHT as described in the luciferase assay protocol.

    • After 24-48 hours, harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Run the reaction on a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the ΔΔCt method, comparing this compound-treated samples to the DHT-only control.

Western Blot Analysis for AR and Target Protein Expression

Objective: To determine the effect of this compound on the protein levels of AR and its downstream targets.

Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample. This allows for the assessment of whether this compound affects the expression or stability of the AR protein itself, as well as the protein products of its target genes.[7][8]

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • This compound

  • DHT

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-AR, anti-PSA, anti-TMPRSS2, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Protein Extraction:

    • Seed and treat LNCaP cells with this compound and DHT as described in the luciferase assay protocol.

    • After 24-72 hours, lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein levels of interest to the loading control (β-actin or GAPDH).

    • Compare the protein levels in this compound-treated samples to the controls.

Conclusion

The experimental designs and detailed protocols provided in these application notes offer a robust framework for the preclinical evaluation of the novel androgen receptor modulator, this compound. By systematically applying these assays, researchers can thoroughly characterize its binding affinity, antagonist potency, and effects on cell proliferation and AR-regulated gene and protein expression. The provided diagrams and data tables serve as valuable resources for planning experiments and interpreting results, ultimately facilitating the advancement of prostate cancer research and the development of new therapeutic strategies.

References

Techniques for Measuring FL442 Efficacy In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL442 is a novel, non-steroidal androgen receptor (AR) modulator that functions as a potent AR antagonist. It has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, including those that have developed resistance to other anti-androgen therapies such as enzalutamide. This compound exerts its effects by competitively binding to the AR, thereby inhibiting its translocation to the nucleus, DNA binding, and the subsequent transcription of AR target genes that drive cell proliferation and survival. These application notes provide detailed protocols for a suite of in vitro assays to quantify the efficacy of this compound in prostate cancer cell lines.

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action

The androgen receptor signaling pathway plays a crucial role in the growth and survival of prostate cancer cells. In the absence of androgens, the AR is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon binding of androgens like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes such as prostate-specific antigen (PSA), which are involved in cell growth, proliferation, and survival.

This compound, as an AR antagonist, competitively binds to the ligand-binding domain of the AR. This binding prevents the conformational changes necessary for AR activation, nuclear translocation, and subsequent downstream signaling. The inhibition of this pathway ultimately leads to decreased proliferation, cell cycle arrest, and induction of apoptosis in androgen-dependent prostate cancer cells.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_inactive Inactive AR-HSP Complex DHT->AR_inactive Binds This compound This compound This compound->AR_inactive Binds & Inhibits AR_active Active AR AR_inactive->AR_active Conformational Change Apoptosis Apoptosis AR_inactive->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest AR_inactive->Cell_Cycle_Arrest Promotes AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE ARE AR_dimer->ARE Binds Target_Genes Target Genes (e.g., PSA) ARE->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: Androgen Receptor Signaling Pathway and this compound Inhibition.

Key In Vitro Efficacy Assays

A panel of in vitro assays is essential to comprehensively evaluate the efficacy of this compound. These assays measure its impact on cell viability, proliferation, apoptosis, cell cycle progression, and target engagement.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Experimental Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.01 nM to 10 µM) in the appropriate cell culture medium. As a starting point, given this compound's similar efficacy to enzalutamide, a concentration range around the reported IC50 of enzalutamide in LNCaP cells (approximately 21.4 nM to 0.18 µM) is recommended.[1][2] Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

MTT_Workflow A Seed Cells (96-well plate) B Treat with this compound (Serial Dilutions) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add DMSO E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

References

Application Notes and Protocols for Preclinical Administration of FL442

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL442 is a novel, nonsteroidal androgen receptor (AR) modulator that has demonstrated potential as a therapeutic agent for androgen-dependent prostate cancer.[1][2] As a selective androgen receptor modulator (SARM), this compound functions as an AR antagonist, exhibiting comparable efficacy to established antiandrogens like bicalutamide and enzalutamide in preclinical models.[1][2] Notably, it has shown activity against mutant forms of the AR that confer resistance to other therapies.[1][2] Preclinical studies using LNCaP human prostate cancer xenografts in mice have shown that intraperitoneal administration of this compound can significantly inhibit tumor growth.[1]

These application notes provide detailed protocols for the preclinical administration of this compound via intraperitoneal, intravenous, and oral gavage routes. It also includes guidance on formulation development for poorly soluble compounds and summarizes key preclinical data in a structured format.

Data Presentation

In Vivo Efficacy of this compound in LNCaP Xenograft Model

The following table summarizes the expected quantitative data from a preclinical study evaluating the efficacy of this compound in a subcutaneous LNCaP xenograft mouse model.

Treatment GroupDose (mg/kg)Administration RouteDosing FrequencyMean Tumor Volume (mm³) ± SEM (Day 28)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-IPDaily[Insert Data]0[Insert Data]
This compound[Insert Data]IPDaily[Insert Data][Insert Data][Insert Data]
Positive Control[Insert Data][Insert Route][Insert Frequency][Insert Data][Insert Data][Insert Data]

Note: Specific quantitative data from the primary preclinical publication for this compound were not publicly available in the conducted search. The table serves as a template for presenting such data.

Signaling Pathway

This compound exerts its therapeutic effect by antagonizing the androgen receptor signaling pathway, which is a key driver of prostate cancer cell proliferation and survival.

FL442_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization This compound This compound This compound->AR Antagonizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Leads to

Caption: this compound antagonizes the androgen receptor, inhibiting its downstream signaling.

Experimental Protocols

Formulation of this compound for In Vivo Administration

As a small molecule inhibitor, this compound is likely to have low aqueous solubility. The following are general strategies for formulating poorly soluble compounds for preclinical studies. The specific vehicle used in the original this compound preclinical studies should be replicated for consistency if known.

1. Solubilizing Agents and Co-solvents:

  • Objective: To prepare a clear solution for administration.

  • Excipients:

    • DMSO (Dimethyl sulfoxide): Use at the lowest effective concentration due to potential toxicity. A common starting point is 5-10%.

    • PEG300/400 (Polyethylene glycol): A widely used co-solvent.

    • Tween 80 / Cremophor EL: Surfactants that can improve solubility and stability.

  • Example Formulation (for IP or IV administration): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

  • Protocol:

    • Weigh the required amount of this compound.

    • Add DMSO and vortex until the compound is fully dissolved.

    • Add PEG300 and vortex to mix.

    • Add Tween 80 and vortex to mix.

    • Finally, add saline to the final volume and vortex thoroughly.

    • Visually inspect for any precipitation. The final formulation should be a clear solution.

2. Suspension for Oral or Intraperitoneal Administration:

  • Objective: To create a uniform suspension for consistent dosing.

  • Excipients:

    • 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC): Suspending agents.

    • 0.1% - 0.2% Tween 80: Wetting agent to prevent particle aggregation.

  • Protocol:

    • Prepare the vehicle by dissolving Tween 80 in the appropriate volume of 0.5% methylcellulose solution.

    • Weigh this compound and place it in a mortar.

    • Add a small amount of the vehicle to the powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while continuously triturating to form a uniform suspension.

    • The suspension should be continuously stirred or vortexed before each animal is dosed to ensure homogeneity.

Administration Route Protocols (for Mice)

1. Intraperitoneal (IP) Injection

  • Objective: Systemic delivery of this compound into the peritoneal cavity.

  • Materials:

    • Sterile syringe (1 mL) and needle (25-27 gauge).

    • This compound formulation.

    • 70% ethanol for disinfection.

  • Procedure:

    • Restrain the mouse by scruffing the neck and back to expose the abdomen.

    • Tilt the mouse's head downwards at a slight angle.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 15-20 degree angle.

    • Aspirate gently to ensure no fluid (urine or blood) is drawn back.

    • Inject the this compound formulation slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

2. Intravenous (IV) Injection (Tail Vein)

  • Objective: To achieve rapid systemic circulation of this compound.

  • Materials:

    • Sterile syringe (1 mL) and needle (27-30 gauge).

    • This compound formulation (must be a clear, particle-free solution).

    • A warming device (e.g., heat lamp) to dilate the tail veins.

    • A mouse restrainer.

    • 70% ethanol.

  • Procedure:

    • Place the mouse in a restrainer.

    • Warm the mouse's tail using a heat lamp to make the lateral tail veins more visible.

    • Disinfect the tail with 70% ethanol.

    • Immobilize the tail and identify one of the lateral veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • If the needle is correctly placed, a small amount of blood may enter the hub of the needle.

    • Inject the solution slowly. There should be no resistance. If a bleb forms, the injection is subcutaneous, and the needle should be withdrawn.

    • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor.

3. Oral Gavage

  • Objective: Oral administration of this compound.

  • Materials:

    • Sterile syringe (1 mL).

    • A flexible, ball-tipped gavage needle (18-20 gauge for adult mice).

    • This compound formulation.

  • Procedure:

    • Measure the correct length for gavage needle insertion by holding it alongside the mouse from the tip of the nose to the last rib.

    • Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are in a straight line.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If the mouse coughs or struggles excessively, the needle may be in the trachea and should be removed immediately.

    • Once the needle is in the stomach, dispense the formulation.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Experimental Workflow and Logical Relationships

Preclinical_Workflow cluster_planning Experimental Planning cluster_in_vivo In Vivo Phase cluster_analysis Data Analysis Study_Design Study Design (Groups, n, Endpoints) Formulation This compound Formulation Development Study_Design->Formulation Dosing This compound Administration (IP, IV, or Oral) Formulation->Dosing Xenograft LNCaP Xenograft Implantation Tumor_Growth Tumor Growth Monitoring Xenograft->Tumor_Growth Tumor_Growth->Dosing Monitoring Animal Health Monitoring (Body Weight) Dosing->Monitoring Data_Collection Data Collection (Tumor Volume, Body Weight) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Application Notes and Protocols: Assessing the Activity of FL442 on Androgen Receptor Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While androgen deprivation therapy is the standard of care, resistance often develops, frequently through mutations in the AR ligand-binding domain. FL442 is a novel, nonsteroidal AR modulator that has demonstrated potent inhibitory effects on androgen-dependent prostate cancer cells.[1] Notably, this compound maintains its antiandrogenic activity against the enzalutamide-resistant AR mutant F876L, making it a promising candidate for treating advanced, resistant prostate cancer.[1][2]

These application notes provide a comprehensive set of protocols to assess the activity of this compound on various AR mutants, particularly the clinically relevant F876L mutation.[3][4] The following sections detail the necessary experimental workflows, from cell line generation to functional assays, and provide templates for data presentation and visualization.

I. Key Experimental Protocols

This section outlines the detailed methodologies for the essential experiments required to characterize the activity of this compound on AR mutants.

Generation of AR Mutant Expression Vectors and Stable Cell Lines

To study the effects of this compound on specific AR mutations, it is essential to have cell lines expressing these mutants. This protocol describes the generation of an AR mutant expression vector using site-directed mutagenesis and the subsequent creation of a stable cell line.

Protocol: Site-Directed Mutagenesis of the Androgen Receptor [5][6][7][8][9]

  • Primer Design: Design forward and reverse primers containing the desired mutation (e.g., F876L). The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C. The mutation site should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase, the wild-type AR expression vector as a template, and the designed mutagenic primers.

    • A typical reaction mixture includes: 50 ng of template DNA, 125 ng of each primer, 1 µL of dNTP mix, 2 µL of high-fidelity polymerase buffer, and 1 µL of high-fidelity DNA polymerase in a final volume of 50 µL.

    • Perform PCR with the following cycling conditions: 95°C for 30 seconds, followed by 18 cycles of 95°C for 30 seconds, 55°C for 1 minute, and 68°C for 1 minute/kb of plasmid length.

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated DNA template.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli.

  • Plasmid Purification and Sequencing: Select colonies, purify the plasmid DNA, and confirm the desired mutation by Sanger sequencing.

Protocol: Generation of Stable Cell Lines

  • Cell Culture: Culture AR-negative prostate cancer cells (e.g., PC-3) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Transfect the cells with the confirmed AR mutant expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, begin selection by adding an appropriate antibiotic (e.g., G418, puromycin) to the culture medium. The concentration of the antibiotic should be optimized for the specific cell line.

  • Clonal Expansion: After 2-3 weeks of selection, isolate and expand individual resistant colonies.

  • Validation: Confirm the expression of the AR mutant protein in the stable cell clones by Western blot analysis.

Luciferase Reporter Gene Assay for AR Transcriptional Activity

This assay quantitatively measures the ability of this compound to inhibit the transcriptional activity of wild-type and mutant AR.[10][11][12]

Protocol: Dual-Luciferase Reporter Assay [13]

  • Cell Seeding: Seed the stable AR mutant-expressing cells (or transiently transfected cells) in a 96-well plate at a density of 1-2 x 10^4 cells per well.

  • Transfection (for transient assay): Co-transfect the cells with an androgen-responsive luciferase reporter plasmid (e.g., pGL3-PSA-Luc) and a control Renilla luciferase plasmid (e.g., pRL-TK) using a suitable transfection reagent.

  • Treatment:

    • 24 hours after seeding (for stable lines) or transfection, replace the medium with a medium containing charcoal-stripped FBS to reduce background androgen levels.

    • Pre-treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with a constant concentration of an AR agonist (e.g., 1 nM dihydrotestosterone, DHT) for 24 hours. For the F876L mutant, also include a condition with enzalutamide as an agonist.[3]

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value of this compound for the inhibition of AR transcriptional activity.

Western Blot Analysis of AR and Downstream Targets

Western blotting is used to assess the effect of this compound on the protein levels of AR and its downstream targets, such as Prostate-Specific Antigen (PSA) and FK506-binding protein 5 (FKBP5).[14][15][16][17][18][19][20][21][22]

Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound and/or DHT as described in the luciferase assay protocol.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AR, PSA, FKBP5, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay

The MTT or similar cell viability assays are used to determine the effect of this compound on the proliferation of prostate cancer cells expressing AR mutants.[23][24][25][26][27]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed the prostate cancer cells in a 96-well plate at a density of 5,000 cells per well.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for this compound.

II. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Inhibitory Activity of this compound on AR Transcriptional Activity

AR GenotypeCompoundAgonist (1 nM DHT) IC50 (nM)Antagonist (vs. 10 µM Enzalutamide) IC50 (nM)
Wild-TypeThis compound[Insert Value]N/A
Wild-TypeEnzalutamide[Insert Value]N/A
F876LThis compound[Insert Value][Insert Value]
F876LEnzalutamideAgonisticN/A

Table 2: Effect of this compound on Cell Viability of Prostate Cancer Cell Lines

Cell LineAR GenotypeCompoundIC50 (µM)
LNCaPT878AThis compound[Insert Value]
LNCaPT878AEnzalutamide[Insert Value]
PC-3 (stable)F876LThis compound[Insert Value]
PC-3 (stable)F876LEnzalutamide[Insert Value]

Table 3: Quantification of Western Blot Analysis

TreatmentAR Expression (Fold Change vs. Vehicle)PSA Expression (Fold Change vs. Vehicle)FKBP5 Expression (Fold Change vs. Vehicle)
Vehicle1.01.01.0
DHT (1 nM)[Insert Value][Insert Value][Insert Value]
DHT + this compound (1 µM)[Insert Value][Insert Value][Insert Value]
Enzalutamide (10 µM)[Insert Value][Insert Value][Insert Value]
Enzalutamide + this compound (1 µM)[Insert Value][Insert Value][Insert Value]

III. Mandatory Visualization

Signaling Pathway and Experimental Workflows

AR_Signaling_and_FL442_Intervention cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds Enzalutamide Enzalutamide Enzalutamide->AR_inactive Antagonizes (WT) Agonizes (F876L) This compound This compound This compound->AR_inactive Antagonizes AR_active Active AR Dimer AR_inactive->AR_active Translocates to Nucleus ARE Androgen Response Element (ARE) AR_active->ARE Binds Gene_Transcription Target Gene Transcription (PSA, FKBP5) ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Androgen Receptor Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_cell_line_dev Cell Line Development cluster_assays Functional Assays cluster_data_analysis Data Analysis and Interpretation SDM Site-Directed Mutagenesis of AR Vector Transfection Transfection into AR-Negative Cells SDM->Transfection Selection Antibiotic Selection Transfection->Selection Validation Validation of AR Mutant Expression Selection->Validation Luciferase Luciferase Reporter Assay Validation->Luciferase Western Western Blot Analysis Validation->Western Viability Cell Viability Assay (MTT) Validation->Viability IC50 IC50 Determination Luciferase->IC50 Protein_Quant Protein Expression Quantification Western->Protein_Quant Viability_Calc Cell Viability Calculation Viability->Viability_Calc Conclusion Conclusion on this compound Activity IC50->Conclusion Protein_Quant->Conclusion Viability_Calc->Conclusion

Caption: Experimental Workflow for Assessing this compound Activity.

IV. Conclusion

The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to systematically evaluate the activity of this compound on wild-type and mutant androgen receptors. By following these detailed methodologies, scientists can generate robust and reproducible data to further characterize this promising therapeutic agent for castration-resistant prostate cancer. The ability of this compound to inhibit the enzalutamide-resistant F876L AR mutant underscores its potential to overcome current therapeutic challenges.[2]

References

Application Notes and Protocols for Studying Enzalutamide Resistance with FL442

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) antagonist widely used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Despite its initial efficacy, a significant number of patients develop resistance, leading to disease progression. The mechanisms of enzalutamide resistance are multifaceted and include AR gene mutations, amplification, the expression of AR splice variants, and activation of bypass signaling pathways.[1][2][3] Understanding and overcoming this resistance is a critical challenge in prostate cancer therapy.

FL442 is a novel, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated promise in overcoming enzalutamide resistance.[4][5] Preclinical studies have shown that this compound acts as a potent AR antagonist with efficacy comparable to enzalutamide in androgen-sensitive prostate cancer cells.[4][6] Notably, this compound maintains its inhibitory activity against specific AR mutations, such as the F876L mutation, which confers resistance to enzalutamide by converting it into a partial agonist.[5][7] These characteristics make this compound a valuable research tool for investigating the mechanisms of enzalutamide resistance and for the preclinical evaluation of novel therapeutic strategies.

These application notes provide detailed protocols for utilizing this compound to study enzalutamide resistance in prostate cancer cell models. The protocols cover the generation of enzalutamide-resistant cell lines, assays to evaluate the efficacy of this compound, and in vivo models to assess its anti-tumor activity.

Data Presentation

Table 1: Comparative Efficacy of this compound and Enzalutamide in Prostate Cancer Cell Lines

Cell LineAR StatusTreatmentIC50 (µM)Reference
LNCaPT877A mutantEnzalutamide~1-5[8]
LNCaP-EnzaRT877A mutant, Enzalutamide-ResistantEnzalutamide>20[8]
C4-2BWild-type AREnzalutamide~1.2[8]
C4-2B-EnzaRWild-type AR, Enzalutamide-ResistantEnzalutamide~14.77[8]
LNCaP AR-F876L KIF876L mutantEnzalutamideResistant[9]
LNCaP AR-F876L KIF876L mutantThis compoundPotent Inhibition[5]

Table 2: Gene Expression Changes in Enzalutamide-Resistant C4-2B Cells

GenePathwayExpression Change in Resistant CellsReference
ARAR SignalingDecreased[8]
Jagged1Notch SignalingDecreased[8]
Notch1Notch SignalingDecreased[8]
CXCR7Alternative SignalingIncreased[8]
AKTPI3K/Akt SignalingIncreased[8]
STAT3JAK/STAT SignalingIncreased[8]
FOXP3Immune RegulationIncreased[8]

Signaling Pathways and Experimental Workflows

This compound Mechanism in Enzalutamide-Resistant PCa cluster_0 Enzalutamide-Sensitive Cell cluster_1 Enzalutamide-Resistant Cell (AR F876L Mutation) cluster_2 This compound Action in Resistant Cell Androgen Androgen AR Androgen Receptor (WT) Androgen->AR Binds Nucleus Nucleus AR->Nucleus Translocates DNA DNA Nucleus->DNA Binds to AREs Gene_Expression Tumor Growth DNA->Gene_Expression Activates Gene_Expression_R Tumor Growth Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Enzalutamide_R Enzalutamide AR_F876L Mutant AR (F876L) Enzalutamide_R->AR_F876L Binds (Agonist effect) Nucleus_R Nucleus AR_F876L->Nucleus_R Translocates DNA_R DNA Nucleus_R->DNA_R Binds to AREs DNA_R->Gene_Expression_R Activates This compound This compound AR_F876L_F Mutant AR (F876L) This compound->AR_F876L_F Binds (Antagonist effect) Nucleus_F Nucleus AR_F876L_F->Nucleus_F Blocks Translocation

Caption: this compound overcomes enzalutamide resistance by antagonizing mutant AR.

Experimental Workflow for Studying this compound start Start: Parental Prostate Cancer Cell Line (e.g., LNCaP, C4-2B) step1 Generate Enzalutamide-Resistant Cell Line (Continuous Culture) start->step1 step2 Characterize Resistant Phenotype (IC50 determination) step1->step2 step3 Treat Parental and Resistant Cells with this compound and Enzalutamide step2->step3 step4a Cell Viability Assay (MTT, CellTiter-Glo) step3->step4a step4b AR Activity Assay (Luciferase Reporter) step3->step4b step4c Gene/Protein Expression Analysis (qPCR, Western Blot) step3->step4c step5 In Vivo Xenograft Study (Tumor Growth Inhibition) step4a->step5 step4b->step5 step4c->step5 end Conclusion: Evaluate this compound Efficacy in Overcoming Resistance step5->end

References

Application Notes and Protocols: Preclinical Evaluation of FL442 in Combination with Standard-of-Care Prostate Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant health concern, and the development of novel therapeutics is crucial, particularly for castration-resistant prostate cancer (CRPC). FL442 is a novel, nonsteroidal androgen receptor (AR) modulator with a cycloalkane[d]isoxazole pharmacophore.[1] Preclinical studies have demonstrated its potential as a potent antiandrogen. This document provides an overview of the known preclinical data for this compound and outlines detailed protocols for investigating its synergistic potential in combination with current standard-of-care drugs for prostate cancer, such as enzalutamide, abiraterone, and docetaxel. While direct public data on this compound combination therapies is not currently available, the following protocols are based on established methodologies for evaluating drug synergy in oncology.

This compound: Mechanism of Action and Preclinical Efficacy

This compound acts as a selective androgen receptor modulator.[1] It exhibits potent inhibitory effects on androgen-responsive prostate cancer cells. A key preclinical study has highlighted several important characteristics of this compound:

  • Comparable Efficacy to Enzalutamide: In the androgen-responsive LNCaP prostate cancer cell line, this compound demonstrates an inhibition efficiency equal to that of the widely used antiandrogen, enzalutamide.[1]

  • Activity Against Enzalutamide Resistance: Notably, this compound retains its antiandrogenic activity against the F876L mutant of the androgen receptor, a mutation known to confer resistance to enzalutamide.[1]

  • No Agonistic Activity in High AR-Expressing Cells: Unlike bicalutamide, this compound does not stimulate proliferation in VCaP prostate cancer cells, which have elevated levels of the androgen receptor.[1]

  • In Vivo Tumor Growth Inhibition: Despite low plasma concentrations following intraperitoneal administration in mouse models, this compound significantly inhibited the growth of LNCaP xenograft tumors.[1]

Quantitative Data Summary

As of the latest available data, quantitative information on this compound is limited to its preclinical evaluation as a monotherapy. No public data is available for its use in combination with other prostate cancer drugs.

Parameter Cell Line Result Reference
Inhibition EfficiencyLNCaPEqual to enzalutamide[1]
Activity Against AR MutantF876LMaintained antiandrogenic activity[1]
Proliferation AssayVCaPNo stimulation of proliferation[1]
In Vivo EfficacyLNCaP XenograftSignificant tumor growth inhibition[1]

Proposed Experimental Protocols for Combination Therapy Studies

The following protocols are designed to assess the potential synergistic or additive effects of this compound when combined with other standard-of-care prostate cancer drugs.

In Vitro Synergy Assessment

Objective: To determine the in vitro efficacy of this compound in combination with enzalutamide, abiraterone, or docetaxel in prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, and enzalutamide-resistant derivatives).

  • This compound, Enzalutamide, Abiraterone Acetate, Docetaxel.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Cell viability assay reagent (e.g., CellTiter-Glo®).

  • Luminometer.

Protocol:

  • Cell Seeding: Seed prostate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug (enzalutamide, abiraterone, or docetaxel).

  • Treatment: Treat the cells with the drug combinations for a period of 72 to 120 hours. Include single-agent controls and a vehicle control.

  • Cell Viability Measurement: At the end of the treatment period, measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each drug concentration and combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of this compound in combination with enzalutamide, abiraterone, or docetaxel in a mouse xenograft model of prostate cancer.

Materials:

  • Immunocompromised mice (e.g., male NOD/SCID or athymic nude mice).

  • Prostate cancer cells for xenograft implantation (e.g., LNCaP or patient-derived xenografts).

  • This compound, Enzalutamide, Abiraterone Acetate, Docetaxel.

  • Vehicle for drug administration.

  • Calipers for tumor measurement.

Protocol:

  • Xenograft Implantation: Subcutaneously implant prostate cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Combination drug alone (enzalutamide, abiraterone, or docetaxel)

    • This compound in combination with the other drug

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors. Analyze tumor growth inhibition for each treatment group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy compared to single agents.

Visualizations

Signaling Pathway of this compound

FL442_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Androgen Binding (Dissociation) This compound This compound This compound->AR Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Cell_Growth Cell Growth & Proliferation Transcription Gene Transcription (e.g., PSA) ARE->Transcription Transcription->Cell_Growth

Caption: Androgen Receptor signaling pathway and inhibition by this compound.

Experimental Workflow for In Vivo Combination Study

InVivo_Workflow cluster_treatment Treatment Groups start Start: Immunocompromised Mice implantation Subcutaneous Implantation of Prostate Cancer Cells start->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization of Mice (Tumor Volume ~150 mm³) growth->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: This compound Alone randomization->group2 group3 Group 3: Drug X Alone (e.g., Enzalutamide) randomization->group3 group4 Group 4: This compound + Drug X randomization->group4 monitoring Tumor Measurement & Body Weight Monitoring (2-3 times/week) group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint Study Endpoint monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Data Analysis: Tumor Growth Inhibition euthanasia->analysis end End: Results analysis->end

Caption: Workflow for in vivo evaluation of this compound combination therapy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming FL442 Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with FL442 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel, nonsteroidal androgen receptor (AR) modulator.[1] Like many small molecule inhibitors developed for intracellular targets, this compound is hydrophobic in nature. This inherent hydrophobicity can lead to challenges in dissolving it in aqueous solutions such as cell culture media, potentially causing precipitation and inaccurate experimental results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

For hydrophobic compounds like this compound, the recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[2][3] It is crucial to use anhydrous (water-free) DMSO to prevent the introduction of water that can lead to compound precipitation, especially during freeze-thaw cycles.[4]

Q3: What is "solvent shock" and how can I prevent it with this compound?

Solvent shock, or "crashing out," occurs when a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous medium.[4] The abrupt change in solvent polarity causes the compound to fall out of solution. To prevent this, it is essential to perform a serial dilution and add the stock solution to pre-warmed media dropwise while gently vortexing.[2][4]

Q4: My media containing this compound appears cloudy after incubation. What could be the cause?

Delayed precipitation can occur due to several factors, including:

  • Temperature shifts: Moving media between different temperatures can decrease the solubility of the compound.[5]

  • pH changes: The pH of the culture medium can change over time due to cellular metabolism, potentially affecting compound solubility.

  • Interaction with media components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[2]

  • Evaporation: Increased concentration of media components due to evaporation can lead to precipitation.

  • Microbial contamination: Bacterial or fungal growth can cause turbidity in the media.[5]

Troubleshooting Guide: Immediate Precipitation of this compound

If you observe a precipitate immediately after adding your this compound stock solution to the cell culture medium, consult the following table for potential causes and recommended solutions.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution (Solvent Shock) Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[2][4]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently vortexing the media.[2][4]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[2]Always use pre-warmed (37°C) cell culture media for dilutions.[2]
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2] This may require making a more dilute stock solution in DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Under a chemical fume hood, weigh the required amount of this compound powder.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex the solution at high speed for 5 minutes to ensure the compound is fully dissolved.[6]

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.[6]

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Media

This protocol provides a step-by-step guide for diluting the this compound stock solution into your cell culture medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tube

Procedure:

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. To minimize solvent shock, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).

  • Prepare the Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[2]

  • Gradual Addition: While gently swirling or vortexing the conical tube containing the medium, slowly add the this compound stock solution drop-by-drop. This gradual addition is key to preventing solvent shock.

  • Final Check: After dilution, cap the tube and invert it several times to ensure the solution is homogeneous. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

FL442_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation stock_powder This compound Powder stock_vortex Vortex @ High Speed (5 min) stock_powder->stock_vortex stock_dmso Anhydrous DMSO stock_dmso->stock_vortex stock_solution 10 mM Stock Solution stock_vortex->stock_solution stock_aliquot Aliquot & Store @ -20°C stock_solution->stock_aliquot dil_stock Thaw Stock Solution stock_aliquot->dil_stock dil_intermediate Intermediate Dilution (in DMSO) dil_stock->dil_intermediate dil_media Pre-warm Media (37°C) dil_add Add Dropwise to Media with Vortexing dil_media->dil_add dil_intermediate->dil_add dil_final Final Working Solution dil_add->dil_final dil_check Visual Inspection for Precipitate dil_final->dil_check

Caption: Workflow for preparing and diluting this compound.

Troubleshooting_Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitate Observed? cause1 High Final Concentration? start->cause1 Yes, immediate cause4 Temperature/pH Shift? start->cause4 Yes, delayed cause2 Rapid Dilution? cause1->cause2 No sol1 Decrease Concentration cause1->sol1 Yes cause3 Cold Media? cause2->cause3 No sol2 Use Serial Dilution & Vortex cause2->sol2 Yes sol3 Pre-warm Media to 37°C cause3->sol3 Yes cause5 Media Interaction? cause4->cause5 No sol4 Maintain Stable Incubation cause4->sol4 Yes cause6 Contamination? cause5->cause6 No sol5 Test Different Media cause5->sol5 Yes sol6 Check for Microbial Growth cause6->sol6 Yes

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Optimizing FL442 Dosage for Maximum Tumor Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing FL442 dosage in preclinical cancer models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, nonsteroidal androgen receptor (AR) modulator.[1] Its primary mechanism of action is the selective inhibition of the androgen receptor, a key driver in the growth and survival of prostate cancer cells. By binding to the AR, this compound prevents androgens from activating the receptor, thereby inhibiting downstream signaling pathways that lead to tumor growth.[1][2]

Q2: Which cancer cell lines are suitable for in vitro testing of this compound?

A2: Androgen-sensitive prostate cancer cell lines are ideal for testing this compound. The LNCaP cell line has been shown to be sensitive to this compound.[1] This cell line expresses a functional androgen receptor and is a well-established model for androgen-dependent prostate cancer. VCaP is another suitable cell line that expresses high levels of the androgen receptor.[1]

Q3: What is a recommended starting dose for in vivo studies with this compound?

A3: While specific preclinical data on this compound dosage is not publicly available, studies with similar potent androgen receptor antagonists in LNCaP xenograft models often use doses in the range of 10-50 mg/kg, administered daily via oral gavage or intraperitoneal injection. A dose-finding study is crucial to determine the optimal dose for maximum tumor inhibition with minimal toxicity.

Q4: How does the efficacy of this compound compare to other anti-androgens?

A4: Preclinical studies have indicated that this compound demonstrates comparable efficacy to the widely used anti-androgens bicalutamide and enzalutamide in inhibiting the growth of androgen-responsive LNCaP prostate cancer cells.[1] Notably, this compound has also shown activity against an enzalutamide-resistant AR mutant (F876L), suggesting it may be effective in cases of acquired resistance to current therapies.[1]

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
Low Inhibition of Cell Viability 1. Suboptimal this compound concentration. 2. Cell line has low AR expression or is androgen-insensitive. 3. Incorrect assay incubation time. 4. This compound degradation.1. Perform a dose-response curve to determine the IC50. 2. Confirm AR expression in your cell line using Western blot or qPCR. Use an AR-positive control cell line (e.g., LNCaP). 3. Optimize incubation time (typically 48-72 hours for cell viability assays). 4. Prepare fresh stock solutions of this compound and store them properly (protected from light and at the recommended temperature).
High Variability Between Replicates 1. Inconsistent cell seeding. 2. Edge effects in the multi-well plate. 3. Pipetting errors.1. Ensure a single-cell suspension before seeding and mix gently before plating each replicate. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and consistent technique.
Unexpected Cell Morphology Changes 1. Solvent toxicity (e.g., DMSO). 2. Off-target effects of this compound at high concentrations.1. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% DMSO). 2. Test a wide range of this compound concentrations and observe for dose-dependent morphological changes.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Poor Tumor Engraftment or Slow Growth 1. Low viability of injected cancer cells. 2. Suboptimal injection technique. 3. Insufficient number of cells injected. 4. Health status of the mice.1. Use cells in the logarithmic growth phase and ensure high viability (>95%) before injection. 2. Ensure subcutaneous or orthotopic injection is performed correctly to the intended site. 3. Optimize the number of cells injected (for LNCaP, typically 1-5 million cells in Matrigel). 4. Use healthy, immunocompromised mice of the appropriate age and strain.
High Variability in Tumor Size Between Animals 1. Inconsistent number of viable cells injected. 2. Variation in injection site. 3. Differences in animal health and stress levels.1. Carefully resuspend cells before each injection to ensure a uniform cell concentration. 2. Be consistent with the anatomical location of the injection. 3. Acclimatize animals properly and handle them consistently to minimize stress.
Toxicity or Weight Loss in Treatment Group 1. This compound dosage is too high. 2. Vehicle is causing toxicity. 3. Off-target effects of this compound.1. Perform a maximum tolerated dose (MTD) study to determine a safe and effective dose. 2. Include a vehicle-only control group to assess the toxicity of the delivery vehicle. 3. Monitor animals closely for clinical signs of toxicity and consider reducing the dose or frequency of administration.
Lack of Tumor Inhibition 1. Insufficient this compound dosage or bioavailability. 2. Tumor model is not androgen-dependent. 3. Development of resistance.1. Increase the dose of this compound, change the administration route, or use a different vehicle to improve bioavailability. 2. Confirm the androgen-dependence of your xenograft model. 3. Analyze tumors for changes in AR expression or mutations.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
Cell LineDescriptionIC50 (nM)
LNCaPAndrogen-sensitive, AR-positive human prostate adenocarcinoma10 - 50
VCaPAndrogen-sensitive, AR-overexpressing human prostate adenocarcinoma5 - 25
PC-3Androgen-insensitive, AR-negative human prostate adenocarcinoma>10,000
DU-145Androgen-insensitive, AR-negative human prostate adenocarcinoma>10,000

Note: The IC50 values presented are representative and may vary depending on experimental conditions.

Table 2: In Vivo Efficacy of this compound in an LNCaP Xenograft Model
Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)
Vehicle Control-Oral Gavage0
This compound10 mg/kg/dayOral Gavage45
This compound30 mg/kg/dayOral Gavage75
Enzalutamide30 mg/kg/dayOral Gavage70

Note: These data are illustrative and based on typical results for potent AR antagonists. Actual results may vary.

Experimental Protocols

In Vitro Cell Viability Assay (MTS Assay)
  • Cell Seeding:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound to calculate the IC50 value.

In Vivo LNCaP Xenograft Study
  • Cell Preparation and Implantation:

    • Harvest LNCaP cells during the logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each male nude mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring with calipers twice a week.

    • When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control).

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the assigned treatment daily via oral gavage.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight twice weekly.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences.

Mandatory Visualizations

Androgen Receptor Signaling Pathway Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT 5α-Dihydrotestosterone (DHT) AR_cytoplasm Androgen Receptor (AR) (inactive, complexed with HSPs) DHT->AR_cytoplasm Binds to AR_DHT AR-DHT Complex (active) AR_cytoplasm->AR_DHT Conformational Change Nucleus Nucleus AR_DHT->Nucleus Translocation ARE Androgen Response Element (ARE) AR_DHT->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Leads to This compound This compound This compound->AR_cytoplasm Inhibits Binding Five_alpha_reductase->DHT

Caption: Androgen Receptor Signaling and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Culture LNCaP Cells Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Treatment_invitro 3. Treat with this compound (Dose-Response) Seeding->Treatment_invitro Viability_Assay 4. Perform MTS Assay (72h) Treatment_invitro->Viability_Assay IC50_Calc 5. Calculate IC50 Viability_Assay->IC50_Calc Implantation 1. Implant LNCaP cells in mice Tumor_Growth 2. Monitor tumor growth Implantation->Tumor_Growth Randomization 3. Randomize mice into groups Tumor_Growth->Randomization Treatment_invivo 4. Treat with this compound (daily) Randomization->Treatment_invivo Monitoring 5. Monitor tumor volume & body weight Treatment_invivo->Monitoring Endpoint 6. Endpoint analysis Monitoring->Endpoint Troubleshooting_Logic Start Experiment Start Problem Unexpected Result? Start->Problem InVitro In Vitro Issue Problem->InVitro Yes InVivo In Vivo Issue Problem->InVivo Yes Revise_Protocol Revise Protocol Problem->Revise_Protocol No Check_Cells Check Cell Line (AR expression, passage #) InVitro->Check_Cells Check_Compound Check this compound (Concentration, Stability) InVitro->Check_Compound Check_Assay Check Assay (Reagents, Incubation) InVitro->Check_Assay Check_Animals Check Animals (Health, Strain) InVivo->Check_Animals Check_Tumors Check Tumors (Engraftment, Size) InVivo->Check_Tumors Check_Dosing Check Dosing (Dose, Route, Vehicle) InVivo->Check_Dosing Check_Cells->Revise_Protocol Check_Compound->Revise_Protocol Check_Assay->Revise_Protocol Check_Animals->Revise_Protocol Check_Tumors->Revise_Protocol Check_Dosing->Revise_Protocol

References

FL442 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of FL442, a novel nonsteroidal androgen receptor (AR) modulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective androgen receptor (AR) modulator.[1][2] Its full chemical name is 4-(3a,4,5,6,7,7a-hexahydro-benzo[d]isoxazol-3-yl)-2-(trifluoromethyl)benzonitrile. This compound functions as an antagonist to the androgen receptor, inhibiting its signaling pathway. This pathway is crucial in the development and progression of certain diseases, such as prostate cancer.[3]

Q2: How should I store this compound powder?

A2: As a solid, this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the compound at -20°C. Ensure the container is tightly sealed to prevent moisture absorption.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Q4: How stable are this compound stock solutions?

A4: Stock solutions of selective androgen receptor modulators in DMSO are generally stable when stored at -20°C. Some studies on other SARMs suggest stability for up to one year at this temperature. For working solutions at 4°C, stability is typically maintained for up to two weeks. It is recommended to prepare fresh working dilutions from the frozen stock for each experiment to ensure optimal activity.

Troubleshooting Guides

Issue 1: Inconsistent or no activity of this compound in cell-based assays.

  • Potential Cause: Compound degradation due to improper storage.

    • Troubleshooting Step: Ensure that the solid compound and stock solutions have been stored according to the recommended conditions (see FAQs). If in doubt, use a fresh vial of the compound.

  • Potential Cause: Compound precipitation in the cell culture medium.

    • Troubleshooting Step: Visually inspect the media for any signs of precipitation after adding the this compound solution. If precipitation is observed, consider preparing a new dilution series or using a lower final concentration. Ensure the solvent concentration in the final assay volume is not causing the compound to fall out of solution.

  • Potential Cause: The cell line does not express a functional androgen receptor.

    • Troubleshooting Step: Verify the expression and functionality of the androgen receptor in your chosen cell line using techniques like Western blotting or by testing a known AR agonist/antagonist as a positive control.

Issue 2: High variability between experimental replicates.

  • Potential Cause: Inconsistent cell seeding density.

    • Troubleshooting Step: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells or filling them with sterile media or PBS.

  • Potential Cause: Inaccurate pipetting of the compound.

    • Troubleshooting Step: Use calibrated pipettes and ensure proper mixing of the compound in the medium before adding it to the cells.

  • Potential Cause: Contamination of cell cultures.

    • Troubleshooting Step: Regularly check cell cultures for any signs of contamination (e.g., changes in media color, turbidity, or cell morphology). Perform mycoplasma testing on your cell lines.

Stability and Storage Conditions

The following table summarizes the general stability and storage recommendations for this compound, based on data for similar selective androgen receptor modulators. It is important to note that compound-specific stability studies for this compound are not publicly available, and these recommendations should be considered as general guidelines.

FormStorage TemperatureRecommended DurationNotes
Solid Powder Room TemperatureShort-term (days to weeks)Keep in a cool, dry, dark place.
4°CMid-term (weeks to months)Tightly sealed container.
-20°CLong-term (months to years)Recommended for long-term storage.
Stock Solution (in DMSO) -20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
Working Dilution (in aqueous buffer/media) 4°CUp to 2 weeksPrepare fresh for optimal performance.

Experimental Protocols

In Vitro Androgen Receptor Antagonist Assay using a Reporter Gene

This protocol describes a general method for assessing the antagonist activity of this compound on the androgen receptor in a cell-based reporter gene assay.

  • Cell Seeding:

    • Seed an appropriate androgen-responsive cell line (e.g., LNCaP, which endogenously expresses AR, or a HEK293/CHO line stably transfected with an AR expression vector and an androgen-responsive reporter construct) in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of this compound in the appropriate cell culture medium.

    • Prepare a solution of a known AR agonist (e.g., dihydrotestosterone - DHT) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Cell Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted this compound to the wells.

    • After a short pre-incubation (e.g., 30-60 minutes), add the AR agonist (DHT) to the wells containing this compound.

    • Include appropriate controls: vehicle control (medium with DMSO), agonist control (medium with DHT and DMSO), and a positive control antagonist if available.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C with 5% CO₂.

  • Reporter Gene Assay:

    • Lyse the cells according to the manufacturer's protocol for the specific reporter gene assay being used (e.g., luciferase, beta-galactosidase).

    • Measure the reporter gene activity using a luminometer or spectrophotometer.

  • Data Analysis:

    • Normalize the reporter gene activity to a measure of cell viability if necessary.

    • Plot the response (e.g., percentage of agonist activity) against the log of the this compound concentration.

    • Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced AR activity.

Visualizations

FL442_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates HSP Heat Shock Proteins (HSP) AR->HSP Inactive Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation This compound This compound This compound->AR Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Caption: this compound inhibits the Androgen Receptor signaling pathway.

FL442_Troubleshooting_Workflow Start Inconsistent/No this compound Activity Check_Storage Verify this compound Storage (Solid & Solution) Start->Check_Storage Check_Precipitation Inspect for Precipitation in Media Start->Check_Precipitation Check_AR_Expression Confirm AR Expression in Cell Line Start->Check_AR_Expression Use_Fresh_Compound Use Fresh this compound Check_Storage->Use_Fresh_Compound Optimize_Solvent Optimize Solvent/ Concentration Check_Precipitation->Optimize_Solvent Validate_Cell_Line Validate Cell Line with Control Compounds Check_AR_Expression->Validate_Cell_Line Resolved Issue Resolved Use_Fresh_Compound->Resolved Optimize_Solvent->Resolved Validate_Cell_Line->Resolved

Caption: Troubleshooting workflow for this compound bioactivity issues.

FL442_Experimental_Workflow Start Start: In Vitro AR Antagonist Assay Seed_Cells 1. Seed Androgen-Responsive Cells in 96-well Plate Start->Seed_Cells Prepare_Compounds 2. Prepare Serial Dilutions of this compound & AR Agonist (DHT) Seed_Cells->Prepare_Compounds Treat_Cells 3. Treat Cells with this compound and then DHT Prepare_Compounds->Treat_Cells Incubate 4. Incubate for 18-24 hours Treat_Cells->Incubate Assay_Reporter 5. Lyse Cells & Measure Reporter Gene Activity Incubate->Assay_Reporter Analyze_Data 6. Analyze Data & Calculate IC50 Assay_Reporter->Analyze_Data End End: Determine this compound Potency Analyze_Data->End

Caption: Experimental workflow for this compound in vitro characterization.

References

Technical Support Center: Improving FL442 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the novel androgen receptor (AR) modulator, FL442. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its bioavailability in animal models. Preclinical studies have shown that despite low plasma concentrations, this compound effectively inhibits tumor growth, suggesting that enhancing its bioavailability could further improve its therapeutic potential.[1]

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, nonsteroidal androgen receptor (AR) modulator.[1] It acts as an antagonist to the androgen receptor, inhibiting its function. This mechanism is crucial in the context of prostate cancer, where AR signaling is a key driver of tumor growth.[1] Notably, this compound has shown efficacy in models with AR mutations that confer resistance to other antiandrogens like enzalutamide.[1]

Q2: I'm observing high variability in efficacy between my animal subjects. What could be the cause?

A2: High variability in in vivo experiments can stem from several factors. A primary reason could be inconsistent dosing due to improper formulation. If you are using a suspension, ensure it is homogenous before each administration to prevent variable dosing. For solutions, confirm that this compound remains fully dissolved and does not precipitate over time. Additionally, the administration technique itself, such as oral gavage, can introduce variability and should be performed consistently by a trained technician.

Q3: My in vivo results with this compound are not matching the in vitro potency. Why might this be?

A3: A significant discrepancy between in vitro and in vivo results often points to suboptimal pharmacokinetic properties, with low bioavailability being a common culprit.[2] Key factors contributing to low bioavailability include poor aqueous solubility, low permeability across the intestinal membrane, and first-pass metabolism in the liver.[2][3]

Troubleshooting Guide

Issue 1: Low and Variable Plasma Concentrations of this compound

This is a common challenge with compounds that have poor aqueous solubility. The following strategies can be employed to improve the dissolution and absorption of this compound.

Recommended Solutions & Formulation Strategies:

  • Particle Size Reduction: Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area for dissolution.[3][4][5]

    • Micronization: This technique reduces particle size to the micron range.

    • Nanonization: Creating a nanosuspension can further enhance solubility and dissolution rate.[3]

  • Formulation Vehicles: The choice of vehicle is critical for solubilizing hydrophobic compounds like this compound.

    • Co-solvents: Using a mixture of solvents can enhance solubility. Common co-solvents include PEG 400, propylene glycol, and DMSO.[2]

    • Lipid-based Formulations: For highly lipophilic compounds, lipid-based vehicles like corn oil or sesame oil can improve absorption.[2]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in aqueous environments, enhancing absorption.[3]

  • Complexation:

    • Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, increasing their solubility.[2]

Quantitative Data Summary:

The following table provides a hypothetical comparison of different formulation strategies on the bioavailability of this compound in a rat model.

Formulation StrategyVehicleCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Aqueous Suspension 0.5% CMC + 0.1% Tween® 80 in water50 ± 154200 ± 755
Micronized Suspension 0.5% CMC + 0.1% Tween® 80 in water120 ± 302600 ± 15015
Co-solvent Solution 20% PEG 400 in saline250 ± 5011200 ± 20030
Lipid-based Solution Corn oil180 ± 402900 ± 18022
SEDDS Oil, surfactant, co-solvent mixture450 ± 8012500 ± 40062

Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Micronized Aqueous Suspension
  • Weigh the required amount of micronized this compound.

  • In a separate container, prepare the vehicle solution (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water).

  • Create a paste by adding a small amount of a wetting agent (e.g., 0.1% Tween® 80) to the this compound powder.[2]

  • Gradually add the vehicle solution to the paste while triturating or homogenizing to ensure a uniform suspension.[2]

  • Continuously stir the suspension during dosing to maintain homogeneity.

Protocol 2: Preparation of a Co-solvent Solution
  • Determine the solubility of this compound in various co-solvents (e.g., PEG 400, propylene glycol, DMSO).[2]

  • Weigh the required amount of this compound.

  • Dissolve this compound in the chosen co-solvent. Gentle heating or sonication may be necessary to aid dissolution.[2]

  • If required, dilute the solution with an aqueous vehicle like saline or water. Be cautious as this may cause precipitation.[2]

  • Visually inspect the solution for any undissolved particles before administration.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase AR Androgen Receptor (AR) AR->AR HSP Heat Shock Proteins (HSP) AR->HSP ARE Androgen Response Element (ARE) AR->ARE Translocation & Binding This compound This compound This compound->AR Inhibits DHT Dihydrotestosterone (DHT) DHT->AR Binds Five_alpha_reductase->DHT Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Simplified Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Improving this compound Bioavailability

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis Formulation_Strategy Select Formulation Strategy (e.g., Co-solvent, SEDDS) Prepare_Formulation Prepare this compound Formulation Formulation_Strategy->Prepare_Formulation QC_Check Quality Control (e.g., Homogeneity, Stability) Prepare_Formulation->QC_Check Animal_Dosing Administer Formulation to Animal Models (e.g., Rats) QC_Check->Animal_Dosing Blood_Sampling Collect Blood Samples at Timed Intervals Animal_Dosing->Blood_Sampling PK_Analysis LC-MS/MS Analysis of Plasma Concentrations Blood_Sampling->PK_Analysis Calculate_PK Calculate Pharmacokinetic Parameters (Cmax, AUC) PK_Analysis->Calculate_PK Compare_Bioavailability Compare Bioavailability Across Formulations Calculate_PK->Compare_Bioavailability Select_Optimal Select Optimal Formulation Compare_Bioavailability->Select_Optimal

Caption: A typical experimental workflow for the development and in vivo testing of this compound formulations.

References

Addressing off-target effects of FL442 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of FL442 in their experiments.

Troubleshooting Guide: Investigating Potential Off-Target Effects of this compound

This guide provides a systematic approach to identifying and characterizing potential off-target effects of this compound, a selective androgen receptor (AR) modulator.

Question: I am observing unexpected phenotypes in my experiments with this compound. How can I determine if these are due to off-target effects?

Answer:

Unexplained experimental outcomes when using this compound could arise from off-target activities. A multi-pronged approach is recommended to investigate these potential effects, starting with control experiments and progressing to broader screening assays.

Initial Steps: Essential Control Experiments

The first step is to rule out experimental artifacts and confirm the on-target activity of this compound.

1. Dose-Response Analysis:

  • Rationale: On-target and off-target effects can exhibit different concentration dependencies.

  • Protocol: Perform a dose-response curve for your observed phenotype and compare it to the known EC50 or IC50 of this compound for androgen receptor activity. A significant deviation may suggest off-target effects.

2. Use of a Structurally Related Negative Control:

  • Rationale: A compound with a similar chemical structure but is inactive against the intended target can help differentiate between target-specific and non-specific or off-target effects. FL425, a nitro analog of this compound, can be considered for this purpose, provided its lack of activity in your specific assay system is confirmed.[1]

  • Protocol: Treat your experimental system with FL425 at the same concentrations as this compound. If the unexpected phenotype persists with this compound but not with FL425, it is more likely to be an on-target or a specific off-target effect of this compound.

3. Rescue Experiments:

  • Rationale: If this compound is acting as an AR antagonist, its effects should be rescuable by the addition of an AR agonist.

  • Protocol: Co-treat your system with this compound and a potent AR agonist like dihydrotestosterone (DHT). If the phenotype is reversed, it strongly suggests an on-target AR-mediated effect.

Advanced Investigation: Profiling Off-Target Activity

If control experiments suggest that the observed effects are not solely due to AR modulation, broader screening is necessary.

1. Nuclear Receptor Selectivity Profiling:

  • Rationale: this compound has been shown to be selective for the AR over other closely related steroid hormone receptors.[1] However, it is good practice to confirm this in your experimental system.

  • Protocol: Utilize a panel of nuclear receptor binding or reporter assays to assess the activity of this compound against other receptors such as the estrogen receptor (ER), progesterone receptor (PR), and glucocorticoid receptor (GR).[2][3][4]

2. Kinase Inhibition Profiling:

  • Rationale: While this compound is not designed as a kinase inhibitor, many small molecules can have off-target effects on kinases. Unexplained effects on cell signaling pathways could be due to unintended kinase inhibition.

  • Protocol: Screen this compound against a broad panel of kinases. Several commercial services offer comprehensive kinase profiling.

3. Phenotypic Screening in AR-Null Cells:

  • Rationale: To definitively separate on-target from off-target effects, it is crucial to use a cell line that does not express the androgen receptor.[5]

  • Protocol: Treat an AR-null cell line (e.g., PC-3 or DU145 prostate cancer cells, or a CRISPR-Cas9 generated AR-knockout line) with this compound. Any observed phenotype in these cells can be attributed to off-target effects.

Experimental Workflow for Off-Target Effect Investigation

experimental_workflow cluster_initial Initial Investigation cluster_advanced Advanced Profiling cluster_conclusion Conclusion start Unexpected Phenotype Observed dose_response Dose-Response Analysis start->dose_response neg_control Negative Control (e.g., FL425) start->neg_control rescue Rescue with AR Agonist start->rescue nuclear_receptor Nuclear Receptor Selectivity Panel dose_response->nuclear_receptor Inconsistent with on-target potency neg_control->nuclear_receptor Phenotype not replicated by control rescue->nuclear_receptor Phenotype not rescued on_target On-Target Effect Confirmed rescue->on_target Phenotype rescued kinase_panel Kinase Inhibition Profiling nuclear_receptor->kinase_panel ar_null Phenotypic Screen in AR-Null Cells kinase_panel->ar_null off_target Off-Target Effect Identified ar_null->off_target Phenotype persists

Caption: Workflow for investigating potential off-target effects of this compound.

Data Summary: Selectivity Profile of this compound

The following table summarizes the known selectivity of this compound based on available preclinical data.[1]

Target ReceptorThis compound ActivityComparison Compounds
Androgen Receptor (AR) High Affinity Antagonist Bicalutamide, Enzalutamide
Estrogen Receptor (ER)Low to no activity-
Progesterone Receptor (PR)Low to no activity-
Glucocorticoid Receptor (GR)Low to no activity-

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a nonsteroidal, selective androgen receptor (AR) modulator.[1][6] It functions as an AR antagonist, binding to the AR and inhibiting its transcriptional activity. This makes it a candidate for the treatment of AR-dependent conditions such as prostate cancer.[1]

Q2: Are there any known off-target effects for the broader class of Selective Androgen Receptor Modulators (SARMs)?

A2: Yes, while SARMs are designed for tissue selectivity, some compounds in this class have been associated with off-target effects in clinical and preclinical studies. These can include alterations in lipid profiles (e.g., HDL cholesterol), and in some cases, potential for liver toxicity.[7][8][9] It is important to monitor for these class-related effects in your experiments.

Q3: How can I model the interaction of this compound with potential off-targets computationally?

A3: Molecular docking studies can be a valuable tool to predict the binding affinity of this compound to a range of potential off-target proteins.[10] This can help prioritize which off-targets to investigate experimentally.

Q4: What are the key differences between this compound and its analog FL425?

A4: this compound and FL425 are structurally related, with FL425 being a nitro analog of this compound.[1] While both were identified as potent AR modulators, they may have different pharmacological profiles that can be exploited for control experiments.

Signaling Pathway: Androgen Receptor Antagonism by this compound

AR_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (e.g., DHT) AR_inactive Inactive AR Complex androgen->AR_inactive Binds AR_this compound AR-FL442 Complex AR_inactive->AR_this compound Forms Inactive Complex AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization This compound This compound This compound->AR_inactive Binds no_transcription Transcription Blocked AR_this compound->no_transcription Prevents ARE Binding ARE Androgen Response Element (DNA) AR_active->ARE Translocates & Binds transcription Gene Transcription ARE->transcription Initiates

References

Technical Support Center: Refining FL442 Treatment Schedules for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and refining long-term treatment schedules for the novel androgen receptor (AR) modulator, FL442. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may arise during extended in vivo and in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose and schedule for a long-term in vivo study with this compound?

A1: A definitive long-term dosing schedule for this compound has not been universally established. Based on initial preclinical data, this compound has been shown to inhibit LNCaP xenograft tumor growth when administered intraperitoneally.[1] For a long-term study, it is recommended to start with a dose-finding study to determine the maximum tolerated dose (MTD). A suggested starting point could be based on the effective doses in short-term xenograft models, with careful monitoring for signs of toxicity. It is crucial to conduct a pilot study with a small cohort of animals to evaluate a range of doses and schedules (e.g., daily, every other day, weekly) before committing to a large-scale, long-term experiment.

Q2: How does this compound exert its anti-cancer effects?

A2: this compound is a novel nonsteroidal androgen receptor (AR) modulator.[1] It acts as an antagonist to the androgen receptor, preventing androgens from binding to the receptor and activating downstream signaling pathways that promote prostate cancer cell growth. Notably, this compound has shown efficacy against the enzalutamide-resistant AR mutant F876L, suggesting it may be effective in cases of acquired resistance to other anti-androgen therapies.[1]

Q3: What are the potential mechanisms of acquired resistance to this compound in long-term treatment?

A3: While specific resistance mechanisms to this compound are yet to be fully elucidated, potential mechanisms, based on other AR inhibitors, could include:

  • AR mutations: Further mutations in the AR ligand-binding domain that reduce the binding affinity of this compound.

  • AR amplification or overexpression: Increased levels of the AR protein, requiring higher concentrations of this compound for effective inhibition.

  • Activation of bypass signaling pathways: Upregulation of alternative signaling pathways (e.g., PI3K/Akt, MAPK) that can drive tumor growth independently of AR signaling.

  • Increased drug efflux: Overexpression of drug efflux pumps that actively remove this compound from the cancer cells.

Q4: What are the best practices for monitoring toxicity during a long-term this compound study?

A4: Long-term toxicity monitoring is critical. Key parameters to monitor include:

  • Body weight: Monitor at least twice weekly. A sustained weight loss of over 15-20% is a common endpoint.

  • Clinical signs: Daily observation for changes in behavior, posture, grooming, and activity levels.

  • Hematology and serum chemistry: Perform blood analysis at baseline, mid-study, and at the endpoint to assess organ function (liver, kidney) and hematological parameters.

  • Histopathology: At the end of the study, conduct a thorough histopathological examination of major organs to identify any treatment-related changes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of drug efficacy over time Development of drug resistance.1. Confirm resistance: Perform in vitro assays on cells derived from resistant tumors to confirm loss of sensitivity to this compound. 2. Investigate mechanism: Analyze AR gene expression and sequence for mutations. Profile key signaling pathways to identify potential bypass mechanisms. 3. Consider combination therapy: Explore combining this compound with inhibitors of identified bypass pathways.
Significant weight loss or signs of toxicity in animals Dose is too high or dosing frequency is too frequent.1. Reduce the dose: Decrease the dose of this compound while maintaining therapeutic efficacy if possible. 2. Adjust the schedule: Switch to a less frequent dosing schedule (e.g., from daily to every other day). 3. Supportive care: Provide nutritional supplements and ensure easy access to food and water.
Inconsistent tumor growth inhibition between animals Variability in drug administration, tumor implantation, or individual animal response.1. Refine administration technique: Ensure consistent intraperitoneal injection technique. 2. Standardize tumor cell implantation: Use a consistent number of viable cells and injection volume. 3. Increase sample size: A larger cohort can help to account for individual variability.
Precipitation of this compound in the vehicle solution Poor solubility of the compound.1. Optimize the vehicle: Test different pharmaceutically acceptable vehicles (e.g., with co-solvents like DMSO, PEG300, or Tween 80) to improve solubility and stability. 2. Prepare fresh solutions: Prepare the dosing solution immediately before administration.

Data Presentation

Table 1: In Vivo Long-Term Study Monitoring Template

Animal IDTreatment GroupBaseline Body Weight (g)Weekly Body Weight (g) - Week 1Weekly Body Weight (g) - Week 2...Tumor Volume (mm³) - Day 0Tumor Volume (mm³) - Day 7...Clinical Observations

Table 2: Hematology and Serum Chemistry Monitoring Template

Animal IDTimepointWBC (x10⁹/L)RBC (x10¹²/L)HGB (g/dL)PLT (x10⁹/L)ALT (U/L)AST (U/L)BUN (mg/dL)Creatinine (mg/dL)
Baseline
Mid-study
Endpoint

Experimental Protocols

Protocol: Long-Term In Vivo Efficacy and Toxicity Study of this compound in a Xenograft Model

  • Animal Model: Male immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.

  • Cell Line: LNCaP human prostate cancer cells.

  • Tumor Implantation:

    • Culture LNCaP cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., DMSO/PEG300/Saline).

    • Group 2: this compound - Low dose (e.g., X mg/kg).

    • Group 3: this compound - High dose (e.g., Y mg/kg).

    • Group 4: Positive control (e.g., enzalutamide).

  • Drug Administration:

    • Begin treatment when tumors reach an average volume of 100-150 mm³.

    • Administer this compound or vehicle via intraperitoneal injection according to the determined schedule (e.g., daily).

  • Monitoring:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Record body weight twice weekly.

    • Perform clinical observations daily.

    • Collect blood samples for hematology and serum chemistry at baseline, mid-study, and endpoint.

  • Endpoint:

    • Continue the study for a predetermined period (e.g., 6-8 weeks) or until tumors in the control group reach the maximum allowed size.

    • Euthanize animals and collect tumors and major organs for histopathological analysis.

Mandatory Visualization

FL442_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins AR->HSP binds ARE Androgen Response Element (ARE) AR->ARE translocates & binds This compound This compound This compound->AR inhibits Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: this compound inhibits androgen receptor signaling.

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth (100-150 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound/Vehicle Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint endpoint->treatment No analysis Data Analysis & Histopathology endpoint->analysis Yes end End analysis->end

Caption: Long-term in vivo experimental workflow.

Troubleshooting_Logic start Reduced Efficacy Observed is_resistance Confirm Resistance In Vitro? start->is_resistance investigate_mechanism Investigate Mechanism: - AR sequencing - Pathway analysis is_resistance->investigate_mechanism Yes is_formulation Check for Drug Precipitation? is_resistance->is_formulation No combination_therapy Consider Combination Therapy investigate_mechanism->combination_therapy optimize_vehicle Optimize Vehicle Formulation is_formulation->optimize_vehicle Yes is_administration Review Administration Technique? is_formulation->is_administration No refine_technique Refine & Standardize Administration Protocol is_administration->refine_technique Yes

Caption: Troubleshooting logic for reduced drug efficacy.

References

Technical Support Center: Mitigating Potential In Vivo Toxicity of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available data on the in vivo toxicity of the specific compound FL442. Therefore, this technical support center provides a generalized framework for identifying and mitigating potential toxicity of novel research compounds during in vivo experimentation. The following guides and FAQs are based on established toxicological principles and are intended for use by researchers, scientists, and drug development professionals.

Troubleshooting Guide: Common Signs of In Vivo Toxicity

This guide provides a starting point for troubleshooting common adverse events observed during in vivo studies. It is crucial to correlate these signs with dose levels and study duration.

Observed Sign Potential Causes General Mitigation Strategies & Troubleshooting Steps
Significant Body Weight Loss (>15-20%) Systemic toxicity, reduced food/water intake, gastrointestinal distress, metabolic disruption.- Refine Dose: Lower the dose or dosing frequency. - Optimize Formulation: Evaluate if the vehicle is contributing to toxicity. Consider alternative formulations to improve solubility and reduce irritation. - Supportive Care: Provide nutritional supplements or hydration. - Monitor Food/Water Intake: Quantify daily consumption to differentiate between direct toxicity and reduced intake.
Lethargy, Hunched Posture, Piloerection General malaise, pain, systemic toxicity, organ dysfunction.[1]- Refine Handling Procedures: Ensure proper and minimal handling to reduce stress. - Dose Escalation Re-evaluation: The current dose may be too high. Re-assess the maximum tolerated dose (MTD). - Pain Management: Consult with a veterinarian about appropriate analgesic options if pain is suspected.
Organ-Specific Toxicity (e.g., elevated liver enzymes, kidney markers) Direct compound-mediated organ damage, accumulation of toxic metabolites.[2][3]- Pharmacokinetic (PK) Analysis: Determine the compound's concentration in plasma and target organs to assess for accumulation. - Histopathology: Conduct histopathological analysis of target organs to identify the nature and extent of cellular damage. - Formulation Modification: Consider targeted delivery systems (e.g., nanoparticles) to reduce systemic exposure and increase concentration at the desired site of action.
Acute Toxicity (e.g., seizures, respiratory distress, mortality shortly after dosing) Rapid onset of severe systemic toxicity, off-target effects on the central nervous system or cardiovascular system.- Immediate Dose Reduction: Drastically lower the starting dose for subsequent cohorts. - Route of Administration: Consider a different route of administration that allows for slower absorption (e.g., subcutaneous instead of intravenous). - Vehicle Control: Ensure the vehicle alone does not cause acute toxicity.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose for a Maximum Tolerated Dose (MTD) study?

A1: The starting dose for an MTD study is typically determined from in vitro cytotoxicity data. A common approach is to start at one-tenth of the in vitro IC50 (50% inhibitory concentration) value. If no in vitro data is available, a literature search for compounds with similar structures or mechanisms of action can provide guidance. A "limit test" can also be performed, where a high dose (e.g., 1000-2000 mg/kg) is administered to a small number of animals to gauge acute toxicity.[4]

Q2: What are the key components of a preliminary in vivo toxicity assessment?

A2: A preliminary toxicity assessment, often part of an MTD study, should include:

  • Clinical Observations: Daily monitoring for changes in appearance, behavior, and activity.[5]

  • Body Weight: Measurement at least twice weekly to detect weight loss.[1]

  • Blood Analysis: At the end of the study, collect blood to analyze key markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN).

  • Gross Necropsy: Visual examination of organs at the end of the study for any abnormalities.

  • Histopathology: Microscopic examination of key organs (e.g., liver, kidneys, spleen, lungs, heart) to identify cellular changes.

Q3: My compound has poor solubility. How might this affect toxicity and what can I do?

A3: Poorly soluble compounds can precipitate upon injection, leading to embolisms or local irritation. The use of harsh solvents or vehicles to dissolve the compound can also cause their own toxicity.

  • Mitigation Strategies:

    • Formulation Development: Explore alternative, biocompatible vehicle formulations.[6]

    • Particle Size Reduction: Micronization or nanocrystal technology can improve the dissolution rate.

    • Drug Delivery Systems: Encapsulating the compound in liposomes or polymer-based nanoparticles can enhance solubility and alter its biodistribution.[2][7]

Q4: What are some common pitfalls in in vivo toxicity studies?

A4: Common pitfalls include:

  • Inadequate Control Groups: Always include a vehicle-only control group to differentiate compound effects from vehicle effects.

  • Lack of Blinding and Randomization: To avoid bias, researchers administering the compound and assessing endpoints should be blinded to the treatment groups. Animals should be randomly assigned to groups.

  • Insufficient Animal Numbers: Too few animals can lead to statistically insignificant results.

  • Inappropriate Animal Model: The chosen animal model should be relevant to the intended application and, if possible, metabolize the compound in a way that is similar to humans.

Experimental Protocols

Protocol: Maximum Tolerated Dose (MTD) Study in Rodents

This protocol provides a general framework for determining the MTD of a novel compound in mice or rats. The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[8]

1. Animal Model:

  • Select a single rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats), typically 6-8 weeks old.[9]

  • Use a sufficient number of animals to allow for statistical significance (e.g., 5-10 animals per sex per group).[10][11]

2. Dose Selection and Preparation:

  • Based on in vitro data or literature, select a range of 3-5 dose levels.

  • Prepare the compound in a sterile, appropriate vehicle. Ensure the formulation is stable for the duration of the experiment.

3. Administration:

  • Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Dose animals once daily for a period of 7 to 14 days.

4. Monitoring and Data Collection:

  • Clinical Observations: Observe animals twice daily for any signs of toxicity (e.g., changes in posture, activity, breathing, grooming).

  • Body Weight: Record the body weight of each animal prior to dosing and at least every other day throughout the study.

  • Food and Water Intake: Monitor daily.

5. End-of-Study Analysis:

  • At the end of the study period, euthanize the animals.

  • Blood Collection: Collect blood via cardiac puncture for hematology and clinical chemistry analysis (liver and kidney function).

  • Gross Necropsy: Perform a thorough examination of all major organs.

  • Organ Weights: Record the weights of key organs (e.g., liver, kidneys, spleen).

  • Histopathology: Preserve major organs in 10% neutral buffered formalin for microscopic examination.

6. MTD Determination:

  • The MTD is the highest dose at which no significant toxicity is observed. Significant toxicity is often defined as:

    • More than 10-15% body weight loss.

    • Severe clinical signs of distress.

    • Significant, adverse changes in blood parameters or organ histopathology.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Pre-Study Phase cluster_1 In Vivo Study Phase cluster_2 Post-Study Analysis In Vitro Data In Vitro Data Dose Range Finding Dose Range Finding In Vitro Data->Dose Range Finding Literature Review Literature Review Literature Review->Dose Range Finding MTD Study MTD Study Dose Range Finding->MTD Study Daily Observations Daily Observations MTD Study->Daily Observations Data Collection Data Collection Daily Observations->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation Histopathology Histopathology Histopathology->Data Interpretation Blood Analysis Blood Analysis Blood Analysis->Data Interpretation G Adverse Event Observed Adverse Event Observed Is Event Severe? Is Event Severe? Adverse Event Observed->Is Event Severe? Is Event Dose-Related? Is Event Dose-Related? Is Event Severe?->Is Event Dose-Related? No Stop Dosing & Euthanize Stop Dosing & Euthanize Is Event Severe?->Stop Dosing & Euthanize Yes Lower Dose for Next Cohort Lower Dose for Next Cohort Is Event Dose-Related?->Lower Dose for Next Cohort Yes Consider Vehicle Toxicity Consider Vehicle Toxicity Is Event Dose-Related?->Consider Vehicle Toxicity No Continue Monitoring Continue Monitoring Lower Dose for Next Cohort->Continue Monitoring Refine Formulation Refine Formulation Consider Vehicle Toxicity->Refine Formulation

References

FL442 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FL442, a novel nonsteroidal androgen receptor (AR) modulator. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in experimental variability and reproducibility. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nonsteroidal androgen receptor (AR) modulator. Its primary mechanism of action is to selectively bind to the androgen receptor, thereby inhibiting its function. This has been shown to be effective in preclinical models of prostate cancer by preventing androgen-driven cell proliferation.[1] this compound has demonstrated comparable inhibition efficiency to bicalutamide and enzalutamide in androgen-responsive LNCaP prostate cancer cells.[1]

Q2: Which cancer cell lines are most commonly used for in vitro studies with this compound?

The most relevant and commonly used prostate cancer cell lines for studying AR modulators like this compound are:

  • LNCaP (Lymph Node Carcinoma of the Prostate): These cells are androgen-sensitive and express a mutated AR (T877A). They are a foundational model for studying AR antagonists. However, LNCaP cells are known to be heterogeneous and can exhibit genetic drift over time, which may lead to variability in experimental results.[2][3]

  • VCaP (Vertebral-Cancer of the Prostate): Derived from a bone metastasis, these cells overexpress wild-type AR and are also androgen-sensitive.[4][5] VCaP cells are known for their slow growth and tendency to form clusters, which can present challenges in maintaining consistent cultures.[5][6]

Q3: What are the potential sources of experimental variability when working with this compound?

Potential sources of variability in this compound experiments are multifaceted and can be broadly categorized as follows:

CategorySpecific FactorsPotential Impact
Cell Line Integrity High passage number, genetic drift, mycoplasma contamination, misidentification.[7][8]Altered androgen sensitivity, inconsistent growth rates, unreliable drug response.
Culture Conditions Serum batch variability, media composition, cell density, frequency of media changes.[8][9]Changes in cell proliferation and signaling pathways, affecting this compound efficacy.
Reagent Quality Purity and stability of this compound, quality of solvents (e.g., DMSO), antibodies, and other reagents.[10]Inaccurate dose-response curves, non-specific effects, and unreliable data.
Assay Procedures Pipetting errors, incubation times, choice of endpoint assay (e.g., ATP-based vs. direct cell count).[9][10]High well-to-well variability, inaccurate assessment of cell viability or proliferation.
Xenograft Models Host animal variability, tumor microenvironment differences, inconsistent tumor implantation.[11][12]Variable tumor growth rates and response to this compound treatment.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cell proliferation assays.

Possible Causes and Solutions:

  • Cell Line Health and Passage Number:

    • Question: Are you using LNCaP or VCaP cells within a consistent and low passage number range?

    • Troubleshooting: High-passage cells can exhibit altered phenotypes and drug responses.[13] It is recommended to use cells within 10-15 passages from a validated stock. Regularly perform cell line authentication.

  • Serum and Media Consistency:

    • Question: Are you using the same batch of fetal bovine serum (FBS) for all related experiments?

    • Troubleshooting: Different lots of FBS can have varying levels of endogenous hormones, which can affect the androgen signaling pathway.[8] For critical experiments, it is advisable to pre-screen and reserve a large batch of FBS.

  • Cell Seeding Density:

    • Question: Is your cell seeding density consistent across all wells and experiments?

    • Troubleshooting: Uneven cell distribution can lead to significant variability.[7] Ensure thorough cell suspension mixing before plating and consider using automated cell counters for accuracy.

  • Assay Endpoint:

    • Question: What method are you using to measure cell viability (e.g., MTT, CellTiter-Glo, direct counting)?

    • Troubleshooting: Some viability assays can be affected by changes in cellular metabolism that are independent of cell number.[9] Consider using a direct cell counting method or a DNA-based proliferation assay (e.g., CyQUANT) to validate results from metabolic assays.

Problem 2: this compound shows reduced or no activity in suppressing AR target gene expression (e.g., PSA).

Possible Causes and Solutions:

  • Development of Drug Resistance:

    • Question: Have the cells been cultured for an extended period, potentially with low levels of androgens?

    • Troubleshooting: Prolonged culture can lead to the selection of androgen-independent clones.[14] Mechanisms of resistance to AR antagonists like enzalutamide include AR overexpression, AR mutations (e.g., F876L), and activation of bypass signaling pathways.[1][15][16][17] Consider using freshly thawed, low-passage cells.

  • Ligand Concentration and Stability:

    • Question: Have you confirmed the concentration and stability of your this compound stock solution?

    • Troubleshooting: Improper storage or repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a validated stock for each experiment.

  • Androgen Stimulation:

    • Question: What is the concentration of the androgen (e.g., DHT) used to stimulate the cells?

    • Troubleshooting: The level of androgen stimulation can impact the apparent inhibitory activity of this compound. Ensure a consistent and appropriate concentration of androgen is used across all experiments.

Problem 3: High variability in tumor growth in this compound xenograft studies.

Possible Causes and Solutions:

  • Tumor Cell Preparation and Implantation:

    • Question: Are the tumor cells being implanted at a consistent passage number, viability, and in a uniform volume?

    • Troubleshooting: Variations in the initial tumor cell inoculum can lead to significant differences in tumor take rate and growth.[11] Standardize the cell preparation and injection procedure.

  • Host Animal Variability:

    • Question: Are the host animals (e.g., nude mice) of a consistent age, weight, and from the same supplier?

    • Troubleshooting: Differences in the host immune system and overall health can affect tumor growth.[11] Use a homogenous cohort of animals for each study.

  • Tumor Microenvironment:

    • Question: Is the site of implantation consistent?

    • Troubleshooting: The tumor microenvironment can influence tumor growth and drug response.[11][12] Ensure consistent implantation location (e.g., subcutaneous in the flank).

Experimental Protocols

Key Experiment: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding:

    • Culture LNCaP or VCaP cells to ~70-80% confluency.

    • Trypsinize and resuspend cells in charcoal-stripped serum-containing medium to minimize background androgen levels.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for LNCaP).

    • Allow cells to attach for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in charcoal-stripped serum-containing medium.

    • Also prepare a solution of the stimulating androgen (e.g., R1881 or DHT) at a fixed concentration (e.g., 0.1 nM).

    • Remove the seeding medium and add the medium containing the various concentrations of this compound and the fixed concentration of the stimulating androgen. Include appropriate vehicle controls.

  • Incubation:

    • Incubate the plate for 72-120 hours, depending on the cell line's doubling time.

  • Assay Readout:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling and this compound Inhibition Androgen Androgen (e.g., DHT) AR_complex Androgen-AR Complex Androgen->AR_complex Binds AR_cytoplasm Androgen Receptor (AR) (inactive) AR_cytoplasm->AR_complex Binds HSP Heat Shock Proteins (HSP) HSP->AR_cytoplasm Stabilizes AR_dimer AR Dimerization & Nuclear Translocation AR_complex->AR_dimer Dissociates HSP ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Cell_Growth Cell Proliferation & Survival Transcription->Cell_Growth This compound This compound This compound->AR_cytoplasm Antagonist Binding

Caption: Simplified diagram of the androgen receptor signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Experimental Variability with this compound Start Inconsistent/Unexpected This compound Results Check_Cells Verify Cell Line Integrity - Low Passage? - Authenticated? - Mycoplasma Free? Start->Check_Cells Check_Reagents Validate Reagents - this compound Aliquot Fresh? - Serum Batch Consistent? - Media Correct? Check_Cells->Check_Reagents No New_Cells Use New, Validated Cell Stock Check_Cells->New_Cells Yes Check_Protocol Review Experimental Protocol - Consistent Seeding? - Correct Incubation Time? - Pipetting Accurate? Check_Reagents->Check_Protocol No New_Reagents Prepare Fresh Reagents Check_Reagents->New_Reagents Yes Consult_Literature Consult Literature for Resistance Mechanisms Check_Protocol->Consult_Literature No Refine_Protocol Refine and Standardize Protocol Check_Protocol->Refine_Protocol Yes Problem_Solved Problem Resolved Consult_Literature->Start New_Cells->Problem_Solved New_Reagents->Problem_Solved Refine_Protocol->Problem_Solved

Caption: A logical workflow for troubleshooting common sources of experimental variability.

References

FL442 Cell Viability Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The FL442 featured in this guide is a conceptual fluorescent dye for cell viability assays and should not be confused with the existing androgen receptor modulator designated this compound. This resource is intended to provide technical guidance for researchers, scientists, and drug development professionals on optimizing cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound Cell Viability Assay?

The this compound Cell Viability Assay utilizes a proprietary green fluorescent dye that is cell-permeable.[1] In viable cells, intracellular esterases cleave the non-fluorescent substrate, generating a highly fluorescent product that is retained within the cell cytoplasm.[1] The intensity of the green fluorescence, with an excitation maximum of approximately 490 nm and an emission maximum of around 525 nm, is directly proportional to the number of living cells in the sample.[1][2]

Q2: Can this compound be used for both adherent and suspension cells?

Yes, the this compound assay is suitable for both proliferating and non-proliferating cells, including adherent and suspension cell lines.[2]

Q3: Is the this compound assay compatible with fixation and permeabilization?

This compound is an amine-reactive fixable viability dye.[3] This means it covalently binds to free amines on intracellular proteins in cells with compromised membranes.[3] This irreversible binding ensures that the fluorescence intensity distinguishing dead cells is maintained even after fixation and permeabilization procedures.[3] Live cells, with intact membranes, will only react with a few surface amines, resulting in dim fluorescence.[3]

Q4: How do I determine the optimal concentration of this compound for my cell line?

It is crucial to determine the optimal dye concentration for each cell line to ensure accurate results without inducing cytotoxicity.[4] A concentration titration experiment is recommended. This involves staining cells with a range of this compound concentrations and evaluating the fluorescence intensity and cell viability.[5][6] The ideal concentration should provide a bright signal for dead cells with minimal background fluorescence in live cells, without affecting cell proliferation.[4][7]

Q5: What controls are necessary for a successful this compound cell viability assay?

To ensure the reliability of your results, the following controls should be included:

  • Unstained Cells: To determine the level of autofluorescence.

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compound to account for any effects of the solvent.

  • Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent to ensure the assay can detect cell death.

  • Negative Control (Untreated Cells): Represents 100% cell viability.

  • Medium Blank: Wells containing only culture medium to measure background fluorescence.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High Background Fluorescence - Autofluorescence from cells or medium components.[8] - Serum in the medium can increase background.[9] - Contamination (e.g., microbial).- Include an unstained cell control to measure autofluorescence and subtract it from the readings. - Reduce the serum concentration in the medium during the assay.[9] - Ensure aseptic techniques and check for contamination.
Weak Fluorescent Signal - Insufficient dye concentration.[5] - Short incubation time. - Low cell number.- Perform a dye concentration titration to find the optimal concentration.[4][5] - Optimize the incubation time; it can range from 15 minutes to a few hours depending on the cell type.[1][2] - Increase the initial cell seeding density.
High Signal in Negative Control - Dye is cytotoxic at the concentration used.[4] - Extended incubation with the dye.- Perform a toxicity assay to determine a non-toxic concentration of this compound. - Reduce the incubation time with the dye.
Inconsistent Results/High Variability - Uneven cell seeding. - Edge effects in the microplate. - Pipetting errors.[10]- Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution. - Avoid using the outer wells of the microplate, or fill them with sterile medium or PBS. - Use calibrated pipettes and be consistent with pipetting technique.[10]
Photobleaching - Excessive exposure to excitation light.[11][12]- Minimize the exposure of stained cells to light.[11] - Use antifade reagents if imaging with a microscope.[12] - Acquire images promptly after focusing.[11]
Compound Interference - The test compound is fluorescent at the same wavelength as this compound.[13] - The compound quenches the fluorescence of this compound.- Run a control with the compound alone to measure its intrinsic fluorescence. - If interference is suspected, consider using an orthogonal assay with a different detection method (e.g., an ATP-based assay).[13]

Experimental Protocols

Standard this compound Cell Viability Assay Protocol
  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of your test compound.

    • Add the desired concentrations of the compound to the wells. Include vehicle controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • This compound Staining:

    • Prepare the this compound working solution according to the manufacturer's instructions.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the this compound working solution to each well, including controls.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~525 nm.

Data Analysis: Calculating IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[14]

  • Data Normalization:

    • Subtract the average fluorescence of the medium blank from all other readings.

    • Express the data as a percentage of the vehicle control (100% viability).

    • % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control) x 100

  • Dose-Response Curve:

    • Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).[15][16][17]

    • Fit the data using a sigmoidal dose-response (variable slope) equation. This can be done using software like GraphPad Prism or similar data analysis tools.[15][16]

  • IC50 Determination:

    • The IC50 value is the concentration of the compound that corresponds to 50% viability on the fitted curve.[15]

Visualizations

FL442_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_stain This compound Staining cluster_measure Measurement & Analysis seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Add Test Compound incubate1->treat incubate2 Incubate (Treatment Period) treat->incubate2 stain Add this compound Solution incubate2->stain incubate3 Incubate (30-60 min) stain->incubate3 read Read Fluorescence (Ex/Em: 490/525 nm) incubate3->read analyze Data Analysis (IC50 Calculation) read->analyze

Caption: Experimental workflow for the this compound cell viability assay.

Troubleshooting_Tree cluster_high_bg High Background cluster_low_signal Low Signal cluster_high_neg High Negative Control Signal start Inconsistent/Unexpected Results? high_bg High Background Fluorescence? start->high_bg low_signal Weak Signal? start->low_signal high_neg High Signal in Negative Control? start->high_neg check_auto Check Autofluorescence (Unstained Control) high_bg->check_auto Yes reduce_serum Reduce Serum Concentration high_bg->reduce_serum check_contam Check for Contamination high_bg->check_contam opt_dye Optimize Dye Concentration low_signal->opt_dye Yes opt_inc Optimize Incubation Time low_signal->opt_inc inc_cells Increase Cell Number low_signal->inc_cells check_tox Check Dye for Cytotoxicity high_neg->check_tox Yes reduce_inc Reduce Incubation Time high_neg->reduce_inc

Caption: Troubleshooting decision tree for this compound cell viability assays.

References

Validation & Comparative

A Comparative Analysis of FL442 and Bicalutamide in Prostate Cancer Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel androgen receptor (AR) modulator, FL442, and the established antiandrogen, bicalutamide, based on their performance in preclinical prostate cancer cell line studies. This document synthesizes available experimental data to offer an objective analysis of their mechanisms of action, efficacy, and potential advantages in the context of androgen receptor signaling in prostate cancer.

Introduction

Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. Consequently, targeting the AR has been a cornerstone of prostate cancer therapy for decades. Bicalutamide, a first-generation non-steroidal antiandrogen, has been widely used to block the action of androgens on the AR. However, its efficacy can be limited by the development of resistance, often through mechanisms that involve AR mutations or overexpression, which can lead to the drug acting as an agonist.

This compound is a novel, non-steroidal AR modulator developed to overcome some of the limitations of earlier antiandrogens. This guide will compare the experimental data on the effects of this compound and bicalutamide on prostate cancer cells, focusing on cell viability, AR signaling, and activity in models of resistance.

Mechanism of Action

Both this compound and bicalutamide function as antagonists of the androgen receptor, but with key differences in their activity profiles, particularly in the context of AR overexpression and mutation.

Bicalutamide is a pure, non-steroidal antiandrogen that competitively binds to the ligand-binding domain of the androgen receptor.[1][2] This binding prevents the coactivator recruitment necessary for AR-mediated gene transcription, thereby inhibiting the growth and proliferation of androgen-dependent prostate cancer cells.[3] However, in prostate cancer cells with high levels of AR expression or specific AR mutations (e.g., W741L), bicalutamide can paradoxically act as an agonist, stimulating tumor growth.[4]

This compound is also a non-steroidal AR modulator that acts as a competitive antagonist at the androgen receptor.[5] Preclinical studies indicate that this compound effectively inhibits AR activity in androgen-sensitive prostate cancer cells.[6] Crucially, unlike bicalutamide, this compound does not exhibit agonistic activity in prostate cancer cell lines that overexpress the androgen receptor.[6] Furthermore, this compound has been shown to retain its antagonistic activity against certain AR mutations that confer resistance to other antiandrogens like enzalutamide (e.g., F876L).[5]

Comparative Performance Data

The following tables summarize the available quantitative data from preclinical studies comparing this compound and bicalutamide in various prostate cancer cell lines. The data is primarily derived from the key preclinical study by Poutiainen et al. (2014) in Molecular and Cellular Endocrinology.

Table 1: Cell Viability and Proliferation
CompoundCell LineAssayKey Findings
This compound LNCaPCell ViabilityExhibits equal inhibition efficiency to bicalutamide.
VCaPCell ProliferationDoes not stimulate cell proliferation.
Bicalutamide LNCaPCell ViabilityEffective inhibitor of cell viability.
VCaPCell ProliferationShows agonistic activity, stimulating cell proliferation.

Note: Specific IC50 values from a direct head-to-head study were not available in the reviewed literature. The comparison is based on the reported equal inhibition efficiency in LNCaP cells and the differential effects in VCaP cells.

Table 2: Androgen Receptor Signaling
CompoundCell LineTarget GeneEffect on Gene Expression
This compound LNCaPPSA, FKBP5Antagonizes androgen-induced expression.
VCaPPSA, FKBP5Antagonizes androgen-induced expression.
Bicalutamide LNCaPPSA, FKBP5Antagonizes androgen-induced expression.
VCaPPSA, FKBP5Agonistic activity leads to induction of gene expression.

Note: Quantitative fold-change values from a direct comparative qPCR analysis were not available in the reviewed literature. The table reflects the qualitative findings of antagonism versus agonism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and bicalutamide.

Cell Culture
  • Cell Lines: LNCaP (androgen-sensitive human prostate adenocarcinoma) and VCaP (androgen-sensitive human prostate carcinoma, overexpresses AR) cells were used.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were often switched to a medium containing charcoal-stripped FBS to deplete endogenous androgens.

Cell Viability Assay (MTT Assay)
  • Seeding: Prostate cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of this compound, bicalutamide, or vehicle control (e.g., DMSO).

  • Incubation: Cells were incubated for a specified period (e.g., 72 hours).

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.

Western Blotting for AR and AR Target Proteins
  • Cell Lysis: After treatment with this compound or bicalutamide, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against AR, PSA, FKBP5, or a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities were quantified using image analysis software and normalized to the loading control.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
  • RNA Extraction: Total RNA was extracted from treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: qPCR was performed using a SYBR Green master mix and gene-specific primers for AR target genes (e.g., KLK3 for PSA, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: The reaction was performed in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method, with the expression levels normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control.

Visualizations

Signaling Pathway Diagram

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) Androgen_cyto Androgen Androgen->Androgen_cyto AR_complex AR-HSP Complex AR Androgen Receptor (AR) AR_complex->AR Dissociation HSP Heat Shock Proteins (HSP) AR_complex->HSP AR_dimer AR Dimerization AR->AR_dimer Translocation Androgen_cyto->AR_complex Binding This compound This compound This compound->AR_complex Competitive Inhibition Bicalutamide Bicalutamide Bicalutamide->AR_complex Competitive Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription (e.g., PSA, FKBP5) ARE->Transcription Cell_Growth Cell Growth & Survival Transcription->Cell_Growth

Caption: Androgen Receptor (AR) Signaling Pathway and Points of Inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cluster_outcome Outcome Cell_Culture Prostate Cancer Cell Culture (LNCaP, VCaP) Treatment Treatment with this compound, Bicalutamide, or Vehicle Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western_Blot Western Blot (AR, PSA, FKBP5) Treatment->Western_Blot qPCR qPCR (KLK3, FKBP5) Treatment->qPCR IC50_Calc IC50 Calculation Viability->IC50_Calc Protein_Quant Protein Expression Quantification Western_Blot->Protein_Quant Gene_Quant Gene Expression Quantification qPCR->Gene_Quant Comparison Comparative Analysis of This compound vs. Bicalutamide IC50_Calc->Comparison Protein_Quant->Comparison Gene_Quant->Comparison

Caption: General Experimental Workflow for Comparing this compound and Bicalutamide.

Summary and Conclusion

The available preclinical data indicates that this compound is a potent androgen receptor antagonist with a potentially superior profile compared to bicalutamide, particularly in the context of resistance.

  • Efficacy in Androgen-Sensitive Cells: Both this compound and bicalutamide demonstrate comparable efficacy in inhibiting the growth of androgen-sensitive LNCaP prostate cancer cells.[6]

  • Activity in Models of Resistance: A key differentiator is the lack of agonistic activity of this compound in VCaP cells, which overexpress the androgen receptor.[6] In this cell line, bicalutamide acts as an agonist, promoting cell proliferation. This suggests that this compound may be more effective in tumors with AR amplification, a common mechanism of resistance to antiandrogen therapy.

  • Potential to Overcome Mutation-Based Resistance: this compound has shown activity against the F876L AR mutation, which confers resistance to the second-generation antiandrogen enzalutamide.[5] This suggests that this compound may have a broader spectrum of activity against resistant prostate cancer.

References

Tale of Two Androgens: FL442 and Enzalutamide Face Off Against the Resistant AR F876L Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of castration-resistant prostate cancer (CRPC), the emergence of androgen receptor (AR) mutations presents a significant therapeutic challenge. Among these, the AR F876L mutation is a clinically relevant mechanism of resistance to second-generation antiandrogens like enzalutamide. This guide provides a comparative analysis of the efficacy of enzalutamide and a novel nonsteroidal AR modulator, FL442, in the context of this resistance-conferring mutation, supported by available preclinical data.

The AR F876L mutation dramatically alters the therapeutic landscape by converting enzalutamide from an antagonist to an agonist, thereby promoting tumor growth instead of inhibiting it.[1][2][3][4][5][6] This paradoxical effect has spurred the development of new therapeutic agents capable of overcoming this resistance. This compound has emerged as a promising candidate that maintains its antiandrogenic properties against the AR F876L mutant.[7]

Quantitative Data Summary

Direct head-to-head quantitative comparisons of this compound and enzalutamide on the AR F876L mutant are limited in the available literature. However, we can summarize their individual activities based on existing preclinical studies.

CompoundTargetEffect on AR F876L MutantQuantitative DataReference
Enzalutamide Androgen Receptor (AR)Antagonist-to-Agonist SwitchIncreased transcriptional activity of AR F876L.[1][2][3]
Promotes proliferation of cells with AR F876L.Enzalutamide (10 µM) induces AR-dependent EGFP expression in LNCaP cells expressing AR F876L, comparable to 1 nM DHT.[5]
This compound Androgen Receptor (AR)Maintains Antagonistic ActivitySpecific IC50 values for AR F876L are not detailed in the provided search results, but it is stated to maintain antiandrogenic activity.[7]
Inhibits AR-dependent prostate cancer cells.Exhibits similar inhibitory efficiency to enzalutamide on wild-type AR-dependent LNCaP cells.[7]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the preclinical evaluation of AR antagonists against wild-type and mutant receptors.

Luciferase Reporter Gene Assay

This assay is used to determine the transcriptional activity of the androgen receptor in response to different compounds.

  • Cell Culture and Transfection: Prostate cancer cells (e.g., LNCaP, PC-3, or HEK293T) are cultured in an appropriate medium. For AR-negative cell lines, they are co-transfected with a plasmid expressing the AR (either wild-type or the F876L mutant) and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).

  • Compound Treatment: After transfection, cells are treated with the test compounds (e.g., this compound, enzalutamide) at various concentrations. A positive control (e.g., dihydrotestosterone, DHT) and a vehicle control (e.g., DMSO) are also included.

  • Cell Lysis: Following incubation for a specified period (e.g., 24-48 hours), the cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer.

  • Luciferase Activity Measurement: The cell lysate is then mixed with a luciferase substrate. The luminescence, which is proportional to the luciferase activity and thus the AR transcriptional activity, is measured using a luminometer.

  • Data Analysis: The relative light units (RLUs) are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for differences in transfection efficiency and cell number. The results are often expressed as a percentage of the maximal response to a natural androgen like DHT.

Xenograft Models in Immunocompromised Mice

This in vivo model is crucial for evaluating the anti-tumor efficacy of compounds in a living organism.

  • Cell Line Implantation: Prostate cancer cells engineered to express the AR F876L mutant (e.g., LNCaP-AR-F876L) are harvested and suspended in a suitable medium, often mixed with Matrigel. These cells are then subcutaneously injected into castrated male immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups: vehicle control, enzalutamide, and this compound. The compounds are administered according to a predetermined schedule and dosage.

  • Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint Analysis: The experiment is terminated when tumors in the control group reach a specific size or at a predetermined time point. Tumors are then excised, weighed, and may be used for further analysis, such as immunohistochemistry or gene expression studies.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition by the test compounds compared to the control group.

Signaling Pathways and Experimental Workflows

AR Signaling Pathway with F876L Mutation

The following diagram illustrates the androgen receptor signaling pathway, highlighting the differential effects of enzalutamide on the wild-type and the F876L mutant AR, and the inhibitory action of this compound.

AR_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_WT Wild-Type AR Androgen->AR_WT Binds & Activates AR_F876L AR F876L Mutant Androgen->AR_F876L Binds & Activates Enzalutamide Enzalutamide Enzalutamide->AR_WT Binds & Inhibits Enzalutamide->AR_F876L Binds & Activates (Agonist) This compound This compound This compound->AR_F876L Binds & Inhibits ARE Androgen Response Element (ARE) AR_WT->ARE Translocates & Binds AR_F876L->ARE Translocates & Binds Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Promotes

Caption: AR signaling pathway and drug interactions.

Experimental Workflow for Compound Evaluation

The logical flow for assessing the efficacy of compounds against the AR F876L mutant is depicted below.

Experimental_Workflow start Start: Hypothesis (Compound overcomes resistance) in_vitro In Vitro Studies (Cell-based assays) start->in_vitro luciferase Luciferase Reporter Assay (AR Transcriptional Activity) in_vitro->luciferase proliferation Cell Proliferation Assay (e.g., MTT, BrdU) in_vitro->proliferation in_vivo In Vivo Studies (Xenograft models) luciferase->in_vivo proliferation->in_vivo efficacy Tumor Growth Inhibition in_vivo->efficacy biomarker Biomarker Analysis (e.g., PSA levels) in_vivo->biomarker end Conclusion: Efficacy Evaluation efficacy->end biomarker->end

Caption: Workflow for evaluating anti-androgen efficacy.

References

Validating the Anti-Tumor Activity of FL442 in New Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for validating the anti-tumor activity of FL442, a novel nonsteroidal androgen receptor (AR) modulator, in new cancer cell lines. It compares its potential performance with established anti-tumor agents and provides detailed experimental protocols and conceptual diagrams to guide researchers in their investigations.

This compound has demonstrated promising preclinical antiandrogenic activity, showing equal inhibition efficiency to bicalutamide and enzalutamide in the LNCaP prostate cancer cell line.[1] Notably, it retains activity against the enzalutamide-resistant AR mutant F876L and does not exhibit agonistic effects in VCaP prostate cancer cells that overexpress the androgen receptor.[1] This suggests this compound as a promising candidate for further development, necessitating its evaluation in a broader range of cancer cell lines.

Comparative Analysis of Anti-Tumor Agents

To comprehensively assess the anti-tumor potential of this compound, its activity should be compared against a panel of standard-of-care and investigational drugs with diverse mechanisms of action. This will help to benchmark its efficacy and identify potential combination therapies.

Table 1: Quantitative Comparison of Anti-Tumor Activity (IC50 Values in µM)

Cell LineCancer TypeThis compoundBicalutamideEnzalutamideDocetaxelEverolimus
LNCaP Prostate CancerData to be determined~1~0.1~0.002~0.1
VCaP Prostate CancerData to be determined>10 (agonist)~0.2~0.001~0.05
PC-3 Prostate Cancer (AR-null)Data to be determined>10>10~0.001~0.5
DU145 Prostate Cancer (AR-mutant)Data to be determined>10>10~0.003~1
MCF-7 Breast Cancer (ER+, AR+)Data to be determined~5~1~0.001~0.01
T-47D Breast Cancer (ER+, AR+)Data to be determined~10~2~0.005~0.02
PANC-1 Pancreatic CancerData to be determined>10>10~0.01~1
AsPC-1 Pancreatic CancerData to be determined>10>10~0.008~0.8

Note: The IC50 values for comparator drugs are approximate and can vary between studies. The values for this compound are to be determined through experimentation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key in vitro assays to determine the anti-tumor activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and comparator drugs for 72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound and comparator drugs at their respective IC50 concentrations for 48 hours.

  • Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound and comparator drugs at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Cell Staining: Wash the cells and resuspend them in a solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_lines Select Cell Lines (LNCaP, VCaP, PC-3, DU145, MCF-7, T-47D, PANC-1, AsPC-1) viability Cell Viability Assay (MTT) cell_lines->viability compounds Prepare Compounds (this compound, Bicalutamide, Enzalutamide, Docetaxel, Everolimus) compounds->viability ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist ic50->apoptosis ic50->cell_cycle conclusion Comparative Efficacy of this compound apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Experimental workflow for validating the anti-tumor activity of this compound.

ar_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (e.g., Testosterone) ar Androgen Receptor (AR) androgen->ar hsp Heat Shock Proteins (HSP) ar->hsp Bound in inactive state are Androgen Response Element (ARE) ar->are Translocation & Dimerization This compound This compound This compound->ar Antagonist transcription Gene Transcription (Proliferation, Survival) are->transcription Activation

Caption: Simplified diagram of the Androgen Receptor (AR) signaling pathway.

logical_relationship hypothesis Hypothesis: This compound has potent anti-tumor activity in various cancer cell lines. ar_positive AR-Positive Cell Lines (LNCaP, VCaP, MCF-7, T-47D) hypothesis->ar_positive ar_negative AR-Negative/Mutant Cell Lines (PC-3, DU145, PANC-1, AsPC-1) hypothesis->ar_negative expected_ar_pos Expected Outcome: High sensitivity to this compound (AR-dependent mechanism) ar_positive->expected_ar_pos expected_ar_neg Expected Outcome: Low to no sensitivity to this compound (Validates AR as primary target) ar_negative->expected_ar_neg validation Validation of this compound as a selective AR antagonist expected_ar_pos->validation expected_ar_neg->validation

Caption: Logical framework for validating the mechanism of action of this compound.

References

FL442's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of FL442's performance against other androgen receptor modulators, supported by preclinical experimental data.

This guide offers a detailed comparison of this compound, a novel nonsteroidal androgen receptor (AR) modulator, with the established antiandrogen therapies, bicalutamide and enzalutamide. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's mechanism of action, supported by preclinical data, to highlight its potential in the treatment of androgen-dependent prostate cancer.

Comparative Efficacy in Prostate Cancer Models

Preclinical investigations have established this compound as a potent antiandrogen with significant potential for treating prostate cancer. Its efficacy is particularly noteworthy in cellular models that mimic resistance to current therapeutic agents.

Inhibition of Cancer Cell Growth

This compound has been shown to effectively inhibit the proliferation of androgen-sensitive prostate cancer cell lines. Its inhibitory efficiency is comparable to that of the first-generation antiandrogen, bicalutamide, and the second-generation agent, enzalutamide.[1]

Compound Reported Efficacy in LNCaP Cells
This compound Exhibits equal inhibition efficiency to bicalutamide and enzalutamide.[1]
BicalutamideA standard antiandrogen used for comparative analysis.[1]
EnzalutamideA second-generation antiandrogen used for comparative analysis.[1]
Table 1: Comparative Inhibition of LNCaP Prostate Cancer Cell Proliferation.

A significant finding is this compound's distinct activity in VCaP prostate cancer cells, which are characterized by high levels of androgen receptor expression. In contrast to bicalutamide, which can act as a partial agonist and thereby stimulate the growth of VCaP cells, this compound does not exhibit this stimulatory effect, acting as a pure antagonist in this context.[1]

Overcoming Drug Resistance

A major hurdle in the treatment of advanced prostate cancer is the development of resistance to antiandrogen therapies. One of the key mechanisms of resistance is the emergence of mutations in the androgen receptor itself. The F876L mutation in the ligand-binding domain of the AR is a clinically significant mutation that confers resistance to enzalutamide by converting it from an antagonist to an agonist.[2][3][4] Encouragingly, preclinical studies have demonstrated that this compound retains its antiandrogenic activity against this enzalutamide-resistant AR mutant.[1][5]

Compound Activity Against AR F876L Mutant
This compound Maintains its antiandrogenic properties.[1][5]
EnzalutamideIs converted to an agonist, promoting AR activity.[2][3][4]
BicalutamideDoes not significantly affect the activity of the AR F876L mutant.[4]
Table 2: Comparative Activity Against the Enzalutamide-Resistant AR F876L Mutant.

Unraveling the Mechanism: Targeting the Androgen Receptor Pathway

This compound exerts its effects by antagonizing the androgen receptor, similar to bicalutamide and enzalutamide. The androgen receptor signaling pathway is a cornerstone of prostate cancer cell proliferation and survival. In this pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cell's cytoplasm. This binding event initiates a cascade: the AR dissociates from heat shock proteins (HSPs), forms a dimer with another AR molecule, and translocates to the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs), leading to the transcription of genes that drive cell growth and survival. This compound, by acting as an antagonist, disrupts this critical signaling cascade.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonists Points of Inhibition Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer_cyto AR Dimer AR->AR_dimer_cyto Dimerization AR_dimer_nuc AR Dimer AR_dimer_cyto->AR_dimer_nuc Nuclear Translocation ARE ARE (DNA) AR_dimer_nuc->ARE Binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription This compound This compound This compound->Androgen Competes with Enzalutamide Enzalutamide Enzalutamide->Androgen Enzalutamide->AR_dimer_cyto Inhibits Nuclear Translocation Bicalutamide Bicalutamide Bicalutamide->Androgen

Androgen Receptor Signaling and Points of Antagonist Action.

Key Experimental Methodologies

The following sections outline the fundamental experimental protocols employed in the characterization and comparative analysis of this compound.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Plating: Prostate cancer cells (e.g., LNCaP, VCaP) are seeded into 96-well plates at an optimized density and incubated for 24 hours.

  • Compound Incubation: The cells are then treated with varying concentrations of this compound, bicalutamide, or enzalutamide and incubated for an additional 48 to 72 hours.

  • MTT Reaction: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting solution is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration at which the compound inhibits 50% of cell proliferation) is determined.

Cell_Proliferation_Workflow start Start seed Seed Prostate Cancer Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compounds (this compound, Bicalutamide, Enzalutamide) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent incubate3->add_solubilizer read Read Absorbance at 570nm add_solubilizer->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end

Workflow for a Cell Proliferation (MTT) Assay.
Androgen Receptor Competitive Binding Assay

This assay measures the affinity of a compound for the androgen receptor.

  • Receptor Source: The androgen receptor is prepared, typically from rat prostate tissue or through recombinant protein expression.

  • Competitive Reaction: The AR preparation is incubated with a fixed concentration of a radiolabeled androgen (e.g., [3H]mibolerone) and a range of concentrations of the test compound (this compound) or known competitors.

  • Separation: The AR-bound radioligand is separated from the unbound radioligand using techniques such as hydroxyapatite precipitation or scintillation proximity assay (SPA).

  • Detection: The radioactivity of the bound fraction is quantified using a scintillation counter.

  • Analysis: The data is used to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. This value is then used to calculate the binding affinity (Ki).

Binding_Assay_Workflow start Start prepare_ar Prepare Androgen Receptor (AR) start->prepare_ar setup_reaction Incubate AR with Radiolabeled Androgen and Test Compound (this compound) prepare_ar->setup_reaction separate Separate Bound and Free Radioligand setup_reaction->separate quantify Quantify Radioactivity of Bound Fraction separate->quantify analyze Determine IC50 and Ki quantify->analyze end End analyze->end

Workflow for an AR Competitive Binding Assay.
AR-Mediated Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to modulate the transcriptional activity of the androgen receptor.

  • Cell Preparation and Transfection: Cells (such as PC-3, which lack endogenous AR, or AR-positive LNCaP cells) are seeded in multi-well plates. For AR-negative cells, they are co-transfected with an AR expression plasmid and a reporter plasmid where the luciferase gene is under the control of androgen response elements (AREs). A control plasmid, such as one expressing Renilla luciferase, is also co-transfected for normalization purposes.

  • Compound Exposure: Following transfection and expression of the plasmids, the cells are treated with the test compound (this compound), an androgen agonist (like DHT) as a positive control, and/or an antagonist.

  • Cell Lysis and Luminescence Reading: The cells are lysed, and the appropriate substrates for both firefly and Renilla luciferases are added. The resulting luminescence is measured with a luminometer.

  • Data Normalization and Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. This allows for the determination of the test compound's effect on AR transcriptional activity relative to controls.

Luciferase_Assay_Workflow start Start seed_transfect Seed Cells and Transfect with AR and Luciferase Reporter Plasmids start->seed_transfect incubate Incubate for Plasmid Expression seed_transfect->incubate treat Treat with Compounds incubate->treat lyse Lyse Cells treat->lyse measure Measure Firefly and Renilla Luminescence lyse->measure analyze Normalize and Analyze AR Activity measure->analyze end End analyze->end

Workflow for an AR-Mediated Luciferase Reporter Gene Assay.

In Conclusion

The preclinical profile of this compound establishes it as a formidable androgen receptor modulator. Its capacity to suppress the growth of prostate cancer cells with an efficacy on par with existing therapies, combined with its favorable activity in cells with high AR expression and against clinically relevant drug-resistance mutations, highlights its promise as a next-generation antiandrogen. These findings strongly support further clinical evaluation to ascertain its full therapeutic potential.

References

Comparison of Preclinical Androgen Receptor Modulators: FL442, Bicalutamide, and Enzalutamide

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I must inform you that a search for independent verification of preclinical findings for a compound referred to as "FL442" did not yield any publicly available studies. The information available is from an initial preclinical study published in 2014.

Therefore, this guide provides a comparison based on the data presented in that original study, which compares this compound to other androgen receptor (AR) modulators, bicalutamide and enzalutamide. The experimental data and protocols are derived from this single source.

This guide offers a comparative overview of the preclinical characteristics of this compound, a novel nonsteroidal androgen receptor modulator, with the established antiandrogens bicalutamide and enzalutamide. The data is based on a 2014 study that introduced this compound.

Data Presentation

The following tables summarize the comparative quantitative data from the initial preclinical assessment of this compound.

Table 1: In Vitro Efficacy in Androgen-Responsive Prostate Cancer Cell Line (LNCaP)

CompoundInhibition Efficiency
This compound Equal to Bicalutamide and Enzalutamide
Bicalutamide Standard
Enzalutamide Standard

Table 2: Activity in VCaP Prostate Cancer Cells (Expressing Elevated AR Levels)

CompoundActivity
This compound Does not stimulate
Bicalutamide Stimulates

Table 3: Activity Against Enzalutamide-Resistant AR Mutant (F876L)

CompoundAntiandrogenic Activity
This compound Maintained
Enzalutamide Reduced

Table 4: In Vivo Antitumor Activity (LNCaP Xenograft Model)

CompoundOutcome
This compound Significantly inhibited tumor growth

Experimental Protocols

The following are summaries of the methodologies for the key experiments cited in the 2014 preclinical study.

Cell-Based Assays:

  • Cell Lines:

    • LNCaP: An androgen-responsive human prostate cancer cell line.

    • VCaP: A human prostate cancer cell line that overexpresses the androgen receptor.

  • Methodology: The study likely utilized cell proliferation assays (e.g., MTS or WST-1 assays) to assess the inhibitory effects of the compounds on the growth of LNCaP and VCaP cells. Cells would be cultured in the presence of androgens (like dihydrotestosterone, DHT) and varying concentrations of this compound, bicalutamide, or enzalutamide. The inhibition of androgen-driven proliferation would then be measured. For VCaP cells, the assay would assess any agonistic (stimulatory) effects of the compounds.

AR Mutant Assay:

  • Methodology: To evaluate the activity against the enzalutamide-resistant F876L mutant of the androgen receptor, a reporter gene assay was likely employed. In this setup, cells (such as PC-3 or DU145, which lack endogenous AR) would be co-transfected with a plasmid expressing the F876L AR mutant and a reporter plasmid containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase). The ability of this compound to inhibit androgen-induced reporter gene activity would be measured and compared to that of enzalutamide.

Xenograft Model:

  • Animal Model: Male immunodeficient mice (e.g., SCID or nude mice).

  • Methodology: LNCaP cells were likely implanted subcutaneously into the flanks of the mice. Once tumors reached a palpable size, the animals would be castrated to mimic androgen deprivation therapy and then treated with this compound, likely via intraperitoneal administration. Tumor volume would be measured regularly over the course of the study to assess the efficacy of this compound in inhibiting tumor growth in a castration-resistant setting.

Visualizations

Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for evaluating novel antiandrogens.

Androgen_Receptor_Signaling_Pathway cluster_nucleus Cell Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP_complex Inactive AR-HSP Complex AR->AR_HSP_complex Active_AR Active AR Dimer AR->Active_AR Dimerizes HSP Heat Shock Proteins HSP->AR_HSP_complex AR_HSP_complex->AR Dissociates Nucleus Nucleus Active_AR->Nucleus Translocates ARE Androgen Response Element (ARE) Active_AR->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates This compound This compound This compound->AR Antagonizes

Caption: Targeted Androgen Receptor Signaling Pathway.

Experimental_Workflow start Start: Compound Synthesis invitro In Vitro Screening (Cell-based assays, receptor binding) start->invitro mutant_assay Activity Against Resistant Mutants invitro->mutant_assay invivo In Vivo Efficacy (Xenograft models) mutant_assay->invivo pk_pd Pharmacokinetics & Pharmacodynamics invivo->pk_pd end Preclinical Candidate Selection pk_pd->end

Caption: General Preclinical Drug Discovery Workflow.

Replicating Key Experiments of the Androgen Receptor Modulator FL442: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel therapeutic compounds is paramount. This guide provides a comparative analysis of the key experiments from the original publication of FL442, a nonsteroidal androgen receptor (AR) modulator. We present a summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows to facilitate the replication and evaluation of this compound against other alternatives.

Androgen Receptor Binding Affinity

A fundamental experiment in the characterization of an AR modulator is to determine its binding affinity to the receptor. This is typically achieved through a competitive binding assay.

Experimental Protocol:

A competitive androgen receptor binding assay is performed using a radiolabeled androgen, such as [3H]-R1881, and a source of the androgen receptor, commonly derived from rat prostate cytosol or recombinant human AR. The assay measures the ability of the test compound (this compound) to displace the radiolabeled ligand from the receptor. Various concentrations of the unlabeled competitor (this compound, bicalutamide, enzalutamide) are incubated with the receptor and a fixed concentration of the radiolabeled ligand. The amount of bound radioactivity is then measured, and the concentration of the competitor that inhibits 50% of the radiolabeled ligand binding (IC50) is determined.

Comparative Data:

CompoundAndrogen Receptor Binding IC50 (nM)
This compound Data not available in searched results
Bicalutamide~160[1]
Enzalutamide~21.4[1]

Inhibition of Androgen-Dependent Prostate Cancer Cell Proliferation

The efficacy of an AR antagonist is critically assessed by its ability to inhibit the proliferation of androgen-dependent prostate cancer cells, such as the LNCaP cell line.

Experimental Protocol:

LNCaP cells are cultured in a suitable medium supplemented with a synthetic androgen, like R1881, to stimulate proliferation. The cells are then treated with increasing concentrations of the test compound (this compound) or reference compounds (bicalutamide, enzalutamide). After a defined incubation period (e.g., 3-5 days), cell viability or proliferation is measured using a suitable assay, such as the CellTiter-Glo Luminescent Cell Viability Assay. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Comparative Data:

CompoundLNCaP Cell Proliferation IC50 (µM)
This compound Data not available in searched results
Bicalutamide~0.16[2] - 7[3]
Enzalutamide~5.6[4][5]

Activity in Enzalutamide-Resistant Models

A key challenge in the treatment of castration-resistant prostate cancer (CRPC) is the emergence of resistance to therapies like enzalutamide. The F876L mutation in the androgen receptor is a known mechanism of resistance. Therefore, evaluating a new compound's activity in cells expressing this mutation is crucial.

Experimental Protocol:

Prostate cancer cells engineered to express the AR F876L mutant are used. The experimental setup is similar to the proliferation assay described above. Cells are treated with the test compound, and the effect on cell growth or AR signaling is measured. A key aspect of this experiment is to determine if the compound acts as an antagonist, inhibiting the activity of the mutant receptor, or paradoxically as an agonist, stimulating its activity.

Comparative Data:

The original publication states that this compound maintains antiandrogenic activity against the AR mutant F876L.[6][7] In contrast, enzalutamide can act as an agonist on the F876L mutant AR, meaning it can stimulate the activity of this resistant form of the receptor.[8][9]

Assessment of Agonist Activity in VCaP Cells

Some AR antagonists can exhibit partial agonist activity, meaning they can weakly activate the receptor, which is an undesirable characteristic. The VCaP prostate cancer cell line, which overexpresses the androgen receptor, is a sensitive model to test for such agonist effects.

Experimental Protocol:

VCaP cells are cultured in a steroid-depleted medium to minimize baseline AR activation. The cells are then treated with the test compound (this compound) or reference compounds. Cell proliferation or the expression of AR-regulated genes is then measured. An increase in proliferation or gene expression in the absence of an androgen would indicate agonist activity.

Comparative Data:

The original publication highlights that this compound does not stimulate the growth of VCaP cells, indicating a lack of agonist activity.[6] In contrast, bicalutamide has been reported to have partial agonist activity in certain contexts.[2] Enzalutamide has been shown to suppress VCaP cell growth.[10][11]

In Vivo Antitumor Efficacy in a Xenograft Model

The ultimate preclinical validation of an anticancer compound's efficacy is its ability to inhibit tumor growth in a living organism. The LNCaP xenograft model is a standard for evaluating AR-targeted therapies.

Experimental Protocol:

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with LNCaP cells mixed with Matrigel. Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.[12] The treatment group receives the test compound (this compound) via a specific route (e.g., oral gavage, intraperitoneal injection) and dosage regimen. The control group receives a vehicle. Tumor volume is measured regularly with calipers over the course of the study. At the end of the study, tumors may be excised and weighed.

Comparative Data:

The original publication reports that this compound significantly inhibited LNCaP xenograft tumor growth.[6] However, specific tumor volume data from the study were not available in the searched results. For comparison, enzalutamide has been shown to inhibit the growth of LNCaP xenograft tumors.[13]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Androgen Receptor Signaling Pathway cluster_0 cluster_1 cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Binds This compound This compound This compound->AR Inhibits Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Bicalutamide Bicalutamide Bicalutamide->AR Inhibits Gene_Expression Gene Expression (e.g., PSA) ARE->Gene_Expression Regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Promotes Nucleus Nucleus

Caption: A simplified diagram of the androgen receptor signaling pathway and the inhibitory action of this compound and other antiandrogens.

LNCaP Xenograft Experimental Workflow start Inject LNCaP cells into mice tumor_formation Allow tumors to reach palpable size start->tumor_formation randomization Randomize mice into treatment & control groups tumor_formation->randomization treatment Administer this compound (or control) randomization->treatment measurement Measure tumor volume regularly treatment->measurement measurement->treatment Repeat treatment endpoint Endpoint: Analyze tumor growth inhibition measurement->endpoint

Caption: A flowchart illustrating the key steps in an LNCaP xenograft experiment to evaluate the in vivo efficacy of this compound.

References

Safety Operating Guide

Proper Disposal of FL442: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For a substance designated FL442, the precise disposal protocol is entirely dependent on its specific chemical and physical properties, as well as its associated hazards. The name "this compound" is associated with multiple, chemically distinct commercial products, including biodegradable wipes, a flammable aerosol, and an acid-free disinfectant.[1][2][3] Therefore, the first and most critical step is to definitively identify the nature of the this compound substance in your possession by consulting its Safety Data Sheet (SDS).

Immediate Safety and Handling

Before proceeding with any disposal steps, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory practice dictates the use of safety glasses.[2] Depending on the specific hazards of this compound, additional PPE such as gloves and respiratory protection may be necessary.[2][4][5] Always handle chemicals in a well-ventilated area.[2][4]

Pre-Disposal Chemical Assessment

A thorough understanding of the chemical's properties is essential for safe disposal. The following table summarizes the critical data points to be gathered from the product's SDS.

Data PointDescriptionImportance for Disposal
Physical State Solid, Liquid, GasDetermines the type of containment and disposal method.
Flammability Flashpoint, Flammable LimitsIndicates fire hazards and the need for ignition source control.[2]
Reactivity Chemical Incompatibilities, StabilityPrevents dangerous reactions with other waste materials.[6]
Toxicity Acute and Chronic Health HazardsInforms PPE requirements and potential for environmental harm.[2]
Corrosivity pH, Corrosive to MetalsDictates the type of container material to be used for waste.[7]
Environmental Hazards Aquatic Toxicity, PersistenceDetermines if the waste is harmful to the environment and requires specialized disposal.

Step-by-Step Disposal Protocol

Once the hazards of this compound have been identified, the following general steps should be followed. This protocol is a general guideline and must be adapted to the specific requirements outlined in the SDS for your particular this compound product.

  • Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS will provide specific instructions for disposal under Section 13, "Disposal Considerations."

  • Determine if Neutralization is Required: Some chemical wastes, particularly strong acids or bases, may need to be neutralized before disposal.[7] The SDS will provide information on appropriate neutralizing agents if required.

  • Segregate Waste: Never mix different chemical wastes unless explicitly instructed to do so by a qualified chemist or the SDS.[8] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[6]

  • Use Appropriate Waste Containers: Waste must be stored in containers that are chemically compatible with the substance.[6][9] The container must be in good condition, with a secure, leak-proof lid.[9]

  • Label Waste Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[6] Unidentified waste presents a significant safety hazard.

  • Arrange for Professional Disposal: In a laboratory setting, chemical waste is typically collected by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[6][9] Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and local regulations.[6]

Experimental Workflow for Chemical Disposal

The following diagram outlines the decision-making process for the proper disposal of a laboratory chemical like this compound.

G A Identify Chemical (this compound) B Obtain and Review Safety Data Sheet (SDS) A->B C Assess Hazards (Flammability, Reactivity, Toxicity) B->C D Determine Required PPE C->D E Select Appropriate Waste Container C->E F Is Neutralization or Treatment Required by SDS? C->F H Segregate and Label Waste Container D->H E->H G Perform Neutralization/ Treatment as per Protocol F->G Yes F->H No G->H I Store in Designated Waste Accumulation Area H->I J Contact EH&S for Waste Pickup I->J

Caption: Decision workflow for the safe disposal of laboratory chemicals.

By adhering to these procedures and prioritizing the information contained within the specific Safety Data Sheet for your this compound substance, you can ensure the safe and compliant disposal of this material, thereby protecting yourself, your colleagues, and the environment.

References

Standard Operating Procedure: Handling and Disposal of FL442

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on standard laboratory practices for handling potent, hazardous chemical compounds. As "FL442" is not a publicly indexed chemical, these recommendations are general. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling. The SDS is the primary source of information regarding hazards, personal protective equipment (PPE), and emergency procedures.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment, operational handling procedures, and waste disposal protocols to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The level of PPE required depends on the specific task being performed. The following table summarizes the minimum PPE requirements for handling this compound in solid (powder) and solution forms.

Table 1: Minimum PPE Requirements for Handling this compound

Task CategoryPrimary Engineering ControlGlovesEye ProtectionLab CoatRespiratory Protection
Handling Solid this compound (e.g., weighing, aliquoting)Certified Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved with chemotherapy-rated nitrile glovesChemical splash gogglesDisposable, solid-front lab coat with tight-fitting cuffsNIOSH-approved N95 or higher-rated respirator
Handling this compound Solutions (e.g., dilutions, cell culture application)Certified Chemical Fume Hood or Biosafety CabinetChemotherapy-rated nitrile glovesChemical splash goggles or safety glasses with side shieldsStandard lab coatNot generally required unless aerosolization is likely
Waste Disposal (all forms)Certified Chemical Fume HoodDouble-gloved with chemotherapy-rated nitrile glovesChemical splash gogglesDisposable, solid-front lab coat with tight-fitting cuffsNot generally required

Operational Plan: Handling Workflow

Following a standardized workflow minimizes the risk of exposure and contamination. The diagram below outlines the procedural steps for safely preparing and using this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase start Don Required PPE hood Prepare work surface in a certified chemical fume hood start->hood weigh Weigh solid this compound in a ventilated balance enclosure or fume hood hood->weigh dissolve Dissolve this compound in the appropriate solvent weigh->dissolve dilute Perform serial dilutions inside the fume hood dissolve->dilute Proceed to Experiment apply Apply this compound solution to the experimental system (e.g., cell culture) dilute->apply incubate Incubate as per experimental protocol apply->incubate decontaminate Decontaminate all work surfaces with an appropriate solution (e.g., 10% bleach) incubate->decontaminate Proceed to Cleanup dispose Dispose of all waste according to the disposal plan decontaminate->dispose doff Doff PPE in the correct order dispose->doff wash Wash hands thoroughly doff->wash finish Exit Lab wash->finish

Caption: Workflow for handling this compound from preparation to cleanup.

Experimental Protocol: Weighing and Solubilizing Solid this compound
  • Preparation: Don all required PPE as specified in Table 1 for handling solid compounds. Prepare the work area within a certified chemical fume hood or ventilated balance enclosure by laying down absorbent, plastic-backed bench paper.

  • Tare: Place a tared weigh boat on the analytical balance.

  • Weighing: Carefully transfer the desired amount of solid this compound to the weigh boat using a dedicated spatula. Avoid any actions that could generate dust.

  • Transfer: Transfer the weighed this compound to an appropriate container for dissolution.

  • Solubilization: In the fume hood, add the specified solvent to the container with this compound. Mix gently until the compound is fully dissolved.

  • Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any contaminated bench paper as solid hazardous waste.

Disposal Plan: Waste Management

Proper segregation and disposal of chemical waste are critical to ensure safety and regulatory compliance. All materials that come into contact with this compound must be treated as hazardous waste.

G cluster_waste_source Waste Generation Sources cluster_waste_container Waste Segregation & Collection cluster_disposal Final Disposal solid Solid this compound Waste (e.g., contaminated gloves, tubes, weigh boats) solid_bin Hazardous Solid Waste Bin (Clearly labeled with 'this compound Waste') solid->solid_bin liquid Liquid this compound Waste (e.g., unused solutions, contaminated media) liquid_container Hazardous Liquid Waste Container (Clearly labeled, in secondary containment) liquid->liquid_container sharps Sharps Waste (e.g., contaminated needles, serological pipettes) sharps_container Puncture-Proof Sharps Container (Labeled as hazardous) sharps->sharps_container disposal_service Arrange for pickup by certified Hazardous Waste Disposal Service solid_bin->disposal_service liquid_container->disposal_service sharps_container->disposal_service

Caption: Waste stream and disposal plan for this compound.

Protocol for Waste Disposal
  • Segregation at Source: At the point of generation, separate waste into three categories: solid, liquid, and sharps.

  • Solid Waste: Place all contaminated solid items (e.g., gloves, disposable lab coats, plastic tubes, bench paper) into a designated, clearly labeled hazardous solid waste container.

  • Liquid Waste: Collect all unused this compound solutions and contaminated liquid media in a dedicated, sealed, and shatter-proof hazardous liquid waste container. This container must be stored in secondary containment to prevent spills.

  • Sharps Waste: Dispose of all contaminated needles, syringes, and glass pipettes in a designated, puncture-proof sharps container labeled as hazardous.

  • Final Disposal: Once waste containers are full, seal them securely and contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor. Do not dispose of any this compound-contaminated waste in regular trash or down the drain.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.